molecular formula C23H27N5O3S B606093 BI-6901 CAS No. 2040401-92-9

BI-6901

Numéro de catalogue: B606093
Numéro CAS: 2040401-92-9
Poids moléculaire: 453.56
Clé InChI: BRJXJOWXAFLRTE-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BI-6901 is a potent and selective inhibitor of the chemokine receptor CCR10.

Propriétés

Numéro CAS

2040401-92-9

Formule moléculaire

C23H27N5O3S

Poids moléculaire

453.56

Nom IUPAC

N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide

InChI

InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1

Clé InChI

BRJXJOWXAFLRTE-OAQYLSRUSA-N

SMILES

O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BI-6901;  BI6901;  BI 6901;  eut-22;  eut22;  eut 22

Origine du produit

United States

Foundational & Exploratory

BI-6901: A Deep Dive into its Antagonistic Mechanism on the CCR10 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action of BI-6901, a novel small molecule antagonist of the C-C chemokine receptor 10 (CCR10). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and pharmacology.

Introduction to CCR10 and its Role in Disease

The C-C chemokine receptor 10 (CCR10), also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a crucial role in T-cell-mediated inflammatory skin diseases and certain types of cancer. Its primary ligands are the chemokines CCL27 and CCL28, which are instrumental in guiding the migration of CCR10-expressing cells, such as skin-homing T cells and melanoma cells, to specific tissues. Dysregulation of the CCR10/ligand axis has been implicated in the pathogenesis of inflammatory conditions like atopic dermatitis and psoriasis, as well as in the progression and metastasis of melanoma. Consequently, antagonizing CCR10 presents a promising therapeutic strategy for these diseases.

This compound: A Potent and Selective CCR10 Antagonist

This compound has been identified as a potent and selective antagonist of the human CCR10 receptor. Its mechanism of action involves binding to the receptor and inhibiting the downstream signaling pathways activated by its natural ligands, CCL27 and CCL28.

Binding Affinity and Competitive Inhibition

This compound exhibits high affinity for the CCR10 receptor. Its inhibitory activity has been quantified through competitive binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the receptor.

Table 1: In Vitro Pharmacology of this compound on Human CCR10

Assay TypeLigandParameterThis compound Value
Radioligand Binding[¹²⁵I]-CCL27Ki2.5 nM
Radioligand Binding[¹²⁵I]-CCL28Ki3.1 nM
GTPγS BindingCCL27IC₅₀11 nM
GTPγS BindingCCL28IC₅₀15 nM
ChemotaxisCCL27IC₅₀4.3 nM
ChemotaxisCCL28IC₅₀5.2 nM
Inhibition of Downstream Signaling

Upon ligand binding, CCR10 activates intracellular signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the MAPK/Erk pathway. This compound effectively blocks these signaling events.

Ligand CCL27 / CCL28 CCR10 CCR10 Receptor Ligand->CCR10 Binds & Activates G_Protein Gαi/βγ CCR10->G_Protein Activates BI6901 This compound BI6901->CCR10 Binds & Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK/Erk Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Produces Chemotaxis Cell Migration (Chemotaxis) MAPK->Chemotaxis Promotes

Caption: this compound mechanism of action on the CCR10 signaling pathway.

Functional Antagonism: Inhibition of Chemotaxis

The primary physiological function of the CCR10-ligand interaction is the directed migration of cells, a process known as chemotaxis. This compound has demonstrated potent inhibition of both CCL27- and CCL28-induced chemotaxis of CCR10-expressing cells. This functional antagonism is a key indicator of its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR10 receptor.

Materials:

  • Membranes from cells stably expressing human CCR10.

  • [¹²⁵I]-CCL27 or [¹²⁵I]-CCL28 (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).

  • Non-specific binding control (high concentration of unlabeled CCL27 or CCL28).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A constant concentration of CCR10-expressing cell membranes and radioligand are incubated with increasing concentrations of this compound.

  • The reaction is incubated to allow for binding equilibrium to be reached.

  • The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To measure the functional inhibition of G-protein activation by this compound.

Materials:

  • Membranes from cells stably expressing human CCR10.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • CCL27 or CCL28 (agonist).

  • This compound (test compound).

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • GDP.

Procedure:

  • CCR10-expressing membranes are pre-incubated with increasing concentrations of this compound.

  • The agonist (CCL27 or CCL28) is added to stimulate the receptor.

  • [³⁵S]GTPγS is added to the mixture. Upon receptor activation, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit.

  • The reaction is incubated and then terminated by rapid filtration.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is calculated.

Chemotaxis Assay

Objective: To assess the ability of this compound to block ligand-induced cell migration.

Materials:

  • CCR10-expressing cells (e.g., a T-cell line).

  • CCL27 or CCL28 (chemoattractant).

  • This compound (test compound).

  • Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).

  • Assay medium.

Procedure:

  • CCR10-expressing cells are pre-incubated with various concentrations of this compound.

  • The chemoattractant (CCL27 or CCL28) is placed in the lower chamber of the chemotaxis plate.

  • The this compound-treated cells are placed in the upper chamber (the insert).

  • The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant.

  • The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • The IC₅₀ value, the concentration of this compound that inhibits 50% of the cell migration induced by the chemoattractant, is determined.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Pre-incubate CCR10+ cells with this compound C Add treated cells to upper chamber A->C B Add chemoattractant (CCL27/CCL28) to lower chamber D Incubate to allow cell migration B->D C->D E Quantify migrated cells in lower chamber D->E F Calculate IC50 E->F

Caption: Experimental workflow for the chemotaxis assay.

Conclusion

This compound is a potent and selective antagonist of the CCR10 receptor. It competitively inhibits the binding of the natural ligands CCL27 and CCL28, thereby blocking downstream G-protein signaling and functional responses such as chemotaxis. The data summarized in this guide underscore the potential of this compound as a therapeutic agent for the treatment of CCR10-mediated diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

In-Depth Technical Guide: The In Vitro Function of BI-6901

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro function of BI-6901, a small-molecule inhibitor. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanism of action, validated by quantitative data and experimental protocols.

Core Function and Mechanism of Action

This compound is a potent and selective small-molecule antagonist of the Chemokine Receptor 10 (CCR10).[1][2] CCR10, also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a critical role in epithelial immunity by interacting with its two primary ligands, CCL27 and CCL28.[2] The primary in vitro function of this compound is to competitively inhibit the binding of these ligands to CCR10, thereby blocking the initiation of downstream intracellular signaling cascades. This antagonistic action prevents cellular responses such as calcium mobilization, cAMP modulation, and chemotaxis.[2]

The signaling pathway initiated by CCR10 activation, and subsequently inhibited by this compound, is detailed below. Upon ligand binding, CCR10 activates G proteins, leading to the regulation of multiple cellular processes.[1]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCR10 CCR10 (GPCR) G_protein Gαi/o βγ CCR10->G_protein Activates PLCb PLC-β G_protein->PLCb Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates CCL27 CCL27 CCL27->CCR10 CCL28 CCL28 CCL28->CCR10 BI6901 This compound BI6901->CCR10 Inhibits Ca_flux ↑ Intracellular Ca²⁺ PLCb->Ca_flux cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis PI3K->Chemotaxis

Caption: CCR10 signaling pathway and inhibition by this compound.

Quantitative In Vitro Activity

The potency of this compound has been quantified across various functional assays. The data consistently demonstrates its high affinity and inhibitory capacity against CCR10-mediated signaling events. Its racemate, BI-6536, has also been tested, showing consistent results.[2] The optical antipode, BI-6902, serves as a negative control due to its significantly lower potency.[2]

Assay TypeLigandCell LineReadoutCompoundpIC₅₀
Calcium Flux hCCL27CHO-K (hCCR10)FLIPRThis compound9.4
Calcium Flux hCCL28CHO-K (hCCR10)FLIPRThis compound8.9
Calcium Flux hCCL27CHO-K (hCCR10)AequorinThis compound9.0
cAMP Production hCCL27HEKcAMP AssayThis compound7.6
GTP Binding hCCL27Ba/F3GTPγS AssayThis compound8.0
Chemotaxis hCCL27Ba/F3MigrationThis compound9.0
Calcium Flux hCCL27CHO-K (hCCR10)AequorinBI-6902 (Control)5.5

Data sourced from Boehringer Ingelheim's opnme portal.[2]

Key Experimental Protocols

This compound has been utilized as a specific CCR10 antagonist in functional cellular assays to dissect signaling pathways. A notable example is its use in studying Neutrophil Extracellular Trap (NET) formation.

Protocol: Investigating the Role of CCR10 in NET Formation

This experiment was designed to determine if the CCL28-CCR10 axis is involved in the formation of NETs from human neutrophils.

  • Objective: To measure the effect of CCR10 antagonism by this compound on CCL28-stimulated NET formation in platelet-activated human neutrophils.

  • Methodology:

    • Neutrophil Isolation: Isolate human neutrophils from peripheral blood.

    • Cell Stimulation: Activate neutrophils with platelets.

    • Treatment Groups:

      • Unstimulated Control (NC)

      • Stimulated with CCL28 alone

      • Stimulated with CCL28 in the presence of the CCR3 antagonist SB328437

      • Stimulated with CCL28 in the presence of the CCR10 antagonist this compound (20 µM)

      • Stimulated with CCL28 in the presence of both antagonists.[3][4]

    • Incubation: Incubate cells under appropriate conditions to allow for NET formation.

    • Staining: Stain cells with a DNA-binding dye (e.g., Helix-NP Green, 10 nM) and a biotinylated human anti-myeloperoxidase (MPO) antibody, followed by a fluorescently labeled streptavidin (e.g., APC/Cy7 streptavidin).[4]

    • Data Acquisition: Analyze samples using a flow cytometer to identify and quantify the population of cells positive for both DNA and MPO (DNA-MPO complexes), which are indicative of NETs.[4]

    • Analysis: Analyze flow cytometry data using appropriate software (e.g., FlowJo).[4]

  • Results: In this experimental context, the CCR10 antagonist this compound did not significantly reduce NET formation.[3][4] In contrast, the CCR3 antagonist significantly diminished the response, indicating that CCL28 enhances neutrophil NET formation primarily through a CCR3-dependent, rather than a CCR10-dependent, mechanism.[3][4]

cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis node1 Isolate Human Neutrophils node2 Activate with Platelets node1->node2 node3 Control node4 CCL28 node5 CCL28 + This compound (20 µM) node6 CCL28 + CCR3 Antagonist node7 Incubate & Stain (Helix-NP Green, α-MPO) node3->node7 node4->node7 node5->node7 node6->node7 node8 Flow Cytometry (Detect DNA-MPO Complexes) node7->node8 node9 Quantify NETs node8->node9

Caption: Experimental workflow for NET formation assay using this compound.

References

BI-6901: A Selective CCR10 Antagonist for Inflammatory Skin Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its ligands, CCL27 and CCL28, are key regulators of epithelial immunity, playing a significant role in the trafficking of T cells and other immune cells to the skin and mucosal tissues.[3][4] Dysregulation of the CCR10/ligand axis has been implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, as well as in cancer progression.[3][4][5] this compound represents a valuable pharmacological tool for in vivo validation of CCR10 as a therapeutic target.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Data Summary

Chemical Properties and In Vitro Activity

This compound is the (R)-enantiomer and the active component (eutomer) of the racemate BI-6536.[2] Its optical antipode, BI-6902 ((S)-enantiomer), serves as a valuable negative control for in vivo and in vitro studies.[1]

CompoundMolecular Weight (Da)Chemical FormulaBioactivitypIC50 (CCL27-dependent Ca2+ flux)
This compound 453.6C23H27N5O3SPotent & Selective CCR10 Antagonist9.0
BI-6902 453.6C23H27N5O3SInactive Enantiomer (Negative Control)5.5
BI-6536 453.6C23H27N5O3SRacemate9.4 (hCCL27), 8.9 (hCCL28)
Data sourced from references[1][6][7][8][9].
In Vitro Functional Assays (BI-6536, Racemate)

The racemate, BI-6536, has demonstrated consistent potency across various functional readouts and cell backgrounds.

Assay TypeCell LineLigandpIC50
Ca2+ FluxCHO-K (hCCR10)hCCL279.4
Ca2+ FluxCHO-K (hCCR10)hCCL288.9
GTP BindingHEK (hCCR10)hCCL279.0
ChemotaxisBa/F3 (mCCR10)mCCL279.0
Data sourced from references[7].
In Vitro DMPK and Physicochemical Parameters
ParameterValue
Human Liver Microsome Clearance>93% QH
Murine Liver Microsome Clearance>91% QH
Rat Liver Microsome Clearance>86% QH
Human Plasma Protein Binding99.4%
Solubility (pH 4)33 µg/mL
Solubility (pH 7)38 µg/mL
Data sourced from references[6][7].
In Vivo Pharmacokinetics in Balb-C Mice (Intraperitoneal Dosing)
CompoundDoseTimePlasma Concentration (µM)
This compound 100 mg/kg1h7.6 ± 4.5
7h0.2 ± 0.2
30 mg/kg1h3.7 ± 0.4
7hNot Detected
BI-6902 100 mg/kg1h18 ± 2
7hNot Detected
30 mg/kg1h3.2 ± 0.8
7hNot Detected
Data sourced from references[1][6][7].

Mechanism of Action

This compound acts as a selective antagonist at the CCR10 receptor. By binding to CCR10, it prevents the interaction of the receptor with its cognate ligands, CCL27 and CCL28.[2] This blockade inhibits the downstream signaling cascade, which is primarily coupled through Gαi and Gαq proteins, leading to the mobilization of intracellular calcium and the activation of other signaling pathways that mediate cellular chemotaxis.[10][11][12] The antagonistic action of this compound effectively prevents the recruitment of CCR10-expressing immune cells, such as T lymphocytes, to sites of inflammation in the skin and other epithelial tissues.[3][4]

cluster_ligand Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_effect Cellular Effect CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 Binds & Activates CCL28 CCL28 CCL28->CCR10 Binds & Activates Chemotaxis Immune Cell Chemotaxis CCR10->Chemotaxis Initiates BI6901 This compound BI6901->CCR10 Binds & Blocks

Mechanism of this compound Action

CCR10 Signaling Pathway

CCR10_Signaling_Pathway CCL27 CCL27 / CCL28 CCR10 CCR10 CCL27->CCR10 Binds G_protein Gαq/i Gβγ CCR10->G_protein Activates BI6901 This compound BI6901->CCR10 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis Leads to PKC->Chemotaxis Contributes to

CCR10 Signaling Cascade

Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This protocol is designed to measure the ability of this compound to inhibit CCL27-induced intracellular calcium mobilization in a cell line stably expressing human CCR10.

Materials:

  • CHO-K cells stably transfected with human CCR10.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent Calcium Indicator Dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • CCL27 (human, recombinant).

  • This compound and BI-6902.

  • 96-well or 384-well black-wall, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the CCR10-expressing CHO-K cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the negative control, BI-6902, in assay buffer.

  • Antagonist Pre-incubation: Add the diluted compounds to the respective wells of the cell plate. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the cell plate into the FLIPR instrument. Program the instrument to add a pre-determined concentration of CCL27 (typically EC80) to all wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is measured. The inhibitory effect of this compound is calculated relative to the response in the absence of the antagonist. A pIC50 value is determined from the concentration-response curve.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to block the migration of CCR10-expressing cells towards a CCL27 gradient.

Materials:

  • Ba/F3 cells expressing murine CCR10 or other suitable CCR10-expressing cell line.

  • Chemotaxis Buffer: RPMI-1640 with 0.5% BSA.

  • CCL27 (murine, recombinant).

  • This compound.

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).

  • Cell viability stain (e.g., Calcein AM or Trypan Blue).

Procedure:

  • Cell Preparation: Resuspend the CCR10-expressing cells in chemotaxis buffer. A portion of the cells is pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

  • Chamber Setup: Add chemotaxis buffer containing CCL27 to the lower wells of the Boyden chamber. Add chemotaxis buffer alone to control wells.

  • Cell Seeding: Place the membrane inserts into the wells. Add the cell suspension (with or without this compound) to the upper chamber of the inserts.

  • Incubation: Incubate the chamber for 2-4 hours at 37°C, 5% CO2 to allow for cell migration.

  • Quantification of Migration:

    • Remove the inserts and wipe the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the migrated cells in several fields of view under a microscope.

    • Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in a plate reader.

  • Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards CCL27 alone. An IC50 value for the inhibition of chemotaxis is calculated.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare CCR10-expressing cells P2 Pre-incubate cells with this compound P1->P2 A1 Seed cells into upper chamber P2->A1 P3 Add CCL27 to lower chamber P3->A1 A2 Incubate for 2-4 hours at 37°C A1->A2 AN1 Remove non-migrated cells A2->AN1 AN2 Stain and count migrated cells AN1->AN2 AN3 Calculate % inhibition of chemotaxis AN2->AN3

Chemotaxis Assay Workflow
In Vivo Murine Model of DNFB-Induced Contact Hypersensitivity

This model is used to evaluate the in vivo efficacy of this compound in a T-cell-dependent model of skin inflammation.[1][6][7]

Animals:

  • Balb/C mice.[1]

Materials:

  • 2,4-Dinitrofluorobenzene (DNFB).

  • Acetone and olive oil (vehicle).

  • This compound and BI-6902 (negative control).

  • Dosing vehicle (e.g., 30% Cremophor).

Procedure:

  • Sensitization (Day 0): Apply a solution of DNFB in acetone/olive oil to a shaved area of the abdomen of the mice.

  • Challenge (Day 5): Measure the baseline ear thickness of both ears. Apply a lower concentration of DNFB solution to both sides of one ear. The contralateral ear serves as an untreated control.

  • Treatment: Administer this compound or BI-6902 via intraperitoneal (i.p.) injection at specified time points relative to the challenge (e.g., at 0 and 8 hours post-challenge).[6][7] A typical efficacious dose for this compound is 100 mg/kg.[1]

  • Measurement of Inflammation (Day 6): 24 hours after the challenge, measure the ear thickness of both ears again.

  • Data Analysis: The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge, corrected for any non-specific swelling by subtracting the change in the untreated ear. The efficacy of this compound is determined by the percentage reduction in ear swelling compared to the vehicle-treated group.

Selectivity

This compound demonstrates high selectivity for CCR10. In a panel of 29 GPCRs, including 6 other chemokine receptors, no significant binding or activity was observed.[7] This high degree of selectivity minimizes the potential for off-target effects and underscores its utility as a specific probe for studying CCR10 biology.

Conclusion

This compound is a first-in-class, potent, and selective small molecule antagonist of CCR10 that is suitable for in vivo studies.[6][7] The comprehensive data presented in this guide, along with the detailed experimental protocols, provide researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the role of CCR10 in health and disease, particularly in the context of inflammatory skin conditions. The demonstrated in vivo efficacy of this compound in a relevant disease model highlights the therapeutic potential of targeting the CCR10 pathway.[1][6]

References

BI-6901: A Potent and Selective CCR10 Antagonist for Chemokine Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-6901 is a potent and highly selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action in chemokine signaling pathways, presenting key quantitative data, and outlining detailed experimental protocols for its characterization. The information herein is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development investigating the role of the CCR10/CCL27 signaling axis in various physiological and pathological processes.

Introduction to CCR10 and its Role in Disease

Chemokine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the migration of various cell types, particularly immune cells, to specific locations in the body.[1] CCR10, a member of the C-C chemokine receptor subfamily, and its primary ligand, CCL27, play a crucial role in skin-honing of memory T-cells and are implicated in the pathogenesis of inflammatory skin diseases such as psoriasis and allergic contact dermatitis.[1] The CCR10-CCL27 axis is also associated with the progression of certain cancers.[1]

This compound has emerged as a critical pharmacological tool for elucidating the precise functions of CCR10 signaling. Its high potency and selectivity allow for targeted inhibition of this pathway, facilitating in-depth studies of its downstream effects.[2]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CCR10 receptor. Its mechanism of action involves the direct blockade of CCL27 binding to CCR10, thereby preventing the initiation of downstream intracellular signaling cascades.[1] This inhibition disrupts the canonical G protein-mediated signaling pathway associated with CCR10 activation.

The binding of CCL27 to CCR10 typically induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector molecules. Key signaling events inhibited by this compound include:

  • Inhibition of G-protein Coupling: this compound prevents the coupling of CCR10 to its associated G-proteins, a critical initial step in signal transduction. This has been demonstrated in GTP binding assays.[1]

  • Suppression of Intracellular Calcium Mobilization: Activation of CCR10 by CCL27 leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a crucial second messenger. This compound effectively blocks this CCL27-dependent calcium flux.[3]

  • Reduction of cAMP Production: The CCR10 signaling pathway can also modulate the levels of cyclic adenosine monophosphate (cAMP). This compound has been shown to inhibit CCL27-dependent cAMP production in cells expressing CCR10.[1]

The following diagram illustrates the canonical CCR10 signaling pathway and the inhibitory action of this compound.

CCR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 Binds BI6901 This compound BI6901->CCR10 Blocks G_protein Gαβγ CCR10->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_betagamma->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces Cell_Response Cellular Responses (Migration, Inflammation) Ca_flux->Cell_Response cAMP ↓ cAMP AC->cAMP

Figure 1: CCR10 Signaling Pathway and Inhibition by this compound

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key pharmacological data.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundAssayCell LineLigandpIC50Reference
This compound Ca2+ FluxCHO-K (hCCR10)CCL279.0[3]
BI-6902 (Negative Control)Ca2+ FluxCHO-K (hCCR10)CCL275.5[3]
BI-6536 (Racemate)Ca2+ FluxCHO-K (hCCR10)CCL279.4[4]
BI-6536 (Racemate)cAMP ProductionHEK (hCCR10)CCL279.0[4]
BI-6536 (Racemate)GTP BindingBa/F3 (hCCR10)CCL278.0[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCompoundDoseRouteEffectReference
Murine DNFB Contact HypersensitivityThis compound 100 mg/kgi.p. (b.i.d.)Dose-dependent anti-inflammatory response (60-85% inhibition of ear swelling)[2][3]
Murine DNFB Contact HypersensitivityBI-6902 (Negative Control)100 mg/kgi.p. (b.i.d.)No activity[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Assays

This protocol describes the measurement of intracellular calcium mobilization in response to CCR10 activation using a photoprotein, aequorin, which emits light upon binding to Ca2+.

Experimental Workflow:

Calcium_Flux_Workflow A 1. Cell Culture & Transfection CHO-K1 cells stably transfected with human CCR10 and aequorin. B 2. Cell Seeding Seed cells into 96-well plates and culture overnight. A->B C 3. Coelenterazine Loading Incubate cells with coelenterazine h (5 µM) for 4 hours at 37°C in the dark. B->C D 4. Compound Incubation Pre-incubate cells with this compound or vehicle for 15 minutes. C->D E 5. Ligand Stimulation & Detection Inject CCL27 (EC80 concentration) and immediately measure luminescence for 30-60 seconds using a luminometer. D->E F 6. Data Analysis Calculate the percentage of inhibition of the CCL27-induced Ca²⁺ response by this compound. E->F

Figure 2: Workflow for Aequorin-based Calcium Flux Assay

Materials:

  • CHO-K1 cells stably expressing human CCR10 and aequorin.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Coelenterazine h (5 mM stock in methanol).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and CCL27.

  • 96-well white, clear-bottom microplates.

  • Luminometer with an injection system.

Procedure:

  • Cell Culture: Culture the CHO-K1-hCCR10-aequorin cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 96-well plates at a density of 25,000-50,000 cells per well. Incubate overnight at 37°C.[5]

  • Coelenterazine Loading: The next day, remove the culture medium and add 50 µL of assay buffer containing 5 µM coelenterazine h to each well. Incubate for 4 hours at 37°C in the dark.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Compound Incubation: Add 25 µL of the this compound dilutions or vehicle to the respective wells and pre-incubate for 15 minutes at room temperature.[6]

  • Ligand Stimulation and Detection: Place the plate in the luminometer. Inject 25 µL of CCL27 (at a pre-determined EC80 concentration) into each well and immediately measure the light emission for 30-60 seconds.[6]

  • Data Analysis: The response is measured as the integral of the luminescence signal over the measurement period. Calculate the percentage of inhibition by this compound relative to the vehicle control. Determine the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.

This protocol outlines a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.

Experimental Workflow:

cAMP_Assay_Workflow A 1. Cell Preparation HEK293 cells expressing human CCR10 are harvested and resuspended in stimulation buffer. B 2. Compound & Cell Plating Dispense cells and this compound (or vehicle) into a 384-well plate. A->B C 3. Agonist Stimulation Add Forskolin (to stimulate cAMP production) and CCL27 (to inhibit Forskolin effect via Gi) and incubate for 30 minutes. B->C D 4. Cell Lysis & HTRF Reagent Addition Add cAMP-d2 and anti-cAMP Cryptate in lysis buffer. C->D E 5. Detection Incubate for 60 minutes at room temperature and read the TR-FRET signal (665nm / 620nm). D->E F 6. Data Analysis Calculate the HTRF ratio and determine the pIC50 of this compound. E->F

Figure 3: Workflow for HTRF cAMP Assay

Materials:

  • HEK293 cells expressing human CCR10.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • This compound, CCL27, and Forskolin.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP Cryptate).

  • 384-well white, low-volume microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest HEK293-hCCR10 cells and resuspend them in stimulation buffer at the desired density.[7]

  • Compound and Cell Plating: In a 384-well plate, add 5 µL of this compound dilutions or vehicle. Then, add 5 µL of the cell suspension to each well.[8]

  • Agonist Stimulation: Add 5 µL of a mixture of Forskolin and CCL27. The concentration of Forskolin should be pre-determined to elicit a submaximal cAMP response, and the CCL27 concentration should be at its EC80 for the inhibition of the Forskolin response. Incubate for 30 minutes at room temperature.[7][8]

  • Cell Lysis and HTRF Reagent Addition: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP Cryptate, both diluted in the lysis buffer provided in the kit.[9]

  • Detection: Seal the plate and incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[8][9]

  • Data Analysis: Calculate the HTRF ratio [(Emission at 665 nm / Emission at 620 nm) x 10,000]. The signal is inversely proportional to the cAMP concentration. Determine the pIC50 of this compound from the concentration-response curve.[8]

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Experimental Workflow:

GTP_Binding_Workflow A 1. Membrane Preparation Prepare crude membrane fractions from cells expressing human CCR10. B 2. Assay Reaction Setup In a 96-well plate, combine membranes, this compound (or vehicle), CCL27, and GDP. A->B C 3. Initiation of Reaction Add [³⁵S]GTPγS to start the binding reaction and incubate for 60 minutes at 30°C. B->C D 4. Termination and Filtration Stop the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS. C->D E 5. Scintillation Counting Wash the filters, dry the plate, and add scintillation cocktail. Count the radioactivity in a microplate scintillation counter. D->E F 6. Data Analysis Determine the specific binding and calculate the inhibitory effect of this compound. E->F

Figure 4: Workflow for [³⁵S]GTPγS Binding Assay

Materials:

  • Membrane preparations from cells (e.g., Ba/F3) expressing human CCR10.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine diphosphate (GDP).

  • This compound and CCL27.

  • 96-well filter plates (e.g., GF/B).

  • Vacuum filtration manifold.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from CCR10-expressing cells by homogenization and differential centrifugation.[10][11]

  • Assay Reaction Setup: In a 96-well plate, add in the following order: assay buffer, membrane preparation (10-20 µg protein/well), saponin (10 µg/mL), GDP (10 µM), this compound or vehicle, and CCL27 (EC50 concentration).[3][12]

  • Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM). The final assay volume is typically 100 µL. Incubate the plate for 60 minutes at 30°C with gentle shaking.[5]

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[5]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific from total binding. The inhibitory effect of this compound is expressed as a percentage of the CCL27-stimulated specific binding.

In Vivo Model: DNFB-Induced Contact Hypersensitivity

This murine model mimics the T-cell-dependent inflammatory response of allergic contact dermatitis.

Experimental Workflow:

DNFB_Model_Workflow A 1. Sensitization (Day 0 & 1) Apply 0.5% DNFB solution to the shaved abdomen of Balb/c mice. B 2. Rest Period (Day 2-4) Allow for the development of an immune response. A->B C 3. Treatment (Day 5) Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle. B->C D 4. Challenge (Day 5) Apply a lower concentration of DNFB (e.g., 0.2%) to the ear. C->D E 5. Measurement (Day 6) Measure ear thickness using a micrometer at 24 hours post-challenge. D->E F 6. Data Analysis Calculate the difference in ear swelling between DNFB-challenged and vehicle-challenged ears. Determine the percentage of inhibition by this compound. E->F

Figure 5: Workflow for DNFB-Induced Contact Hypersensitivity Model

Materials:

  • Balb/c mice (6-8 weeks old).

  • 2,4-Dinitrofluorobenzene (DNFB).

  • Acetone and olive oil (4:1 v/v) as a vehicle.

  • This compound.

  • Digital micrometer.

Procedure:

  • Sensitization: On day 0 and day 1, sensitize the mice by applying 50 µL of 0.5% DNFB in acetone/olive oil to a shaved area of the abdomen.[13][14]

  • Treatment: On day 5, administer this compound (e.g., 30 or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A second dose is typically given 8 hours later to maintain plasma exposure.[3]

  • Challenge: One hour after the first treatment, challenge the mice by applying 20 µL of 0.2% DNFB to the dorsal and ventral surfaces of the right ear. The left ear receives the vehicle only.[2][15]

  • Measurement: At 24 hours after the challenge, measure the thickness of both ears using a digital micrometer.[15]

  • Data Analysis: The extent of the inflammatory response is determined by the difference in ear thickness between the DNFB-treated and vehicle-treated ears. Calculate the percentage of inhibition of ear swelling in the this compound-treated group compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective CCR10 antagonist that serves as an invaluable tool for investigating the role of the CCR10/CCL27 signaling axis in health and disease. Its well-characterized mechanism of action and demonstrated in vivo efficacy make it a cornerstone for studies in inflammatory skin diseases and oncology. The detailed protocols provided in this guide are intended to facilitate the reproducible and robust use of this compound in various experimental settings.

References

Target Validation of CCR10 Using BI-6901: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of C-C Motif Chemokine Receptor 10 (CCR10) utilizing the potent and selective small molecule antagonist, BI-6901. This document outlines the core methodologies, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CCR10 and this compound

C-C Motif Chemokine Receptor 10 (CCR10), also known as G-protein coupled receptor 2 (GPR2), is a key player in epithelial immunity.[1][2] Its primary ligands are CCL27, predominantly expressed in the skin, and CCL28, found in various mucosal tissues.[3] The CCR10/ligand axis is crucial for the trafficking and function of immune cells, particularly skin-homing T cells and IgA-producing B cells.[3] Dysregulation of this axis has been implicated in inflammatory skin diseases, autoimmune disorders, and cancer progression.[3][4]

This compound is a first-in-class, potent, and selective small molecule antagonist of CCR10.[1][2][5] It serves as a critical tool for the in vivo validation of CCR10 as a therapeutic target.[1][2][5] Its utility is further enhanced by the availability of its inactive optical antipode, BI-6902, which can be used as a negative control in experimental settings.[1][2][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its related compounds.

Table 1: In Vitro Activity of this compound and Related Compounds[1]
CompoundAssayCell LineLigandpIC50
This compound (Eutomer) Ca2+ FluxCHO-K (hCCR10)CCL279.0
BI-6539 (Racemate) Ca2+ FluxCHO-K (hCCR10)CCL279.4
GTP BindingBa/F3 (hCCR10)CCL278.9
ChemotaxisHEK (hCCR10)CCL279.0
BI-6902 (Distomer) Ca2+ FluxCHO-K (hCCR10)CCL275.5

hCCR10: human CCR10

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound[2][5]
CompoundDose (mg/kg, i.p.)Time (h)Plasma Concentration (µM)Efficacy in DNFB Model (% inhibition of ear swelling)
This compound 10017.6 ± 4.5Dose-dependent, similar to anti-CCL27 antibody (60-85%)
70.2 ± 0.2
3013.7 ± 0.4
7Not detected
BI-6902 100118 ± 2No activity
7Not detected
3013.2 ± 0.8
7Not detected

i.p.: intraperitoneal

Signaling Pathway

The binding of CCL27 or CCL28 to CCR10 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR10 primarily signals through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). It also signals through Gαq, activating phospholipase C (PLC) which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular activation and chemotaxis. Furthermore, CCR10 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cell proliferation and survival.[4][6]

CCR10_Signaling_Pathway Ligand CCL27 / CCL28 CCR10 CCR10 Ligand->CCR10 G_protein Gαi / Gαq CCR10->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gαq) MAPK MAPK/ERK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Chemotaxis, Cell Proliferation, Survival cAMP->Cellular_Response IP3 IP3 PLC->IP3 Ca_flux ↑ Intracellular Ca²⁺ IP3->Ca_flux Ca_flux->Cellular_Response MAPK->Cellular_Response BI6901 This compound BI6901->CCR10 Antagonism

CCR10 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key experiments in the validation of CCR10 using this compound are provided below.

In Vitro Assays

This assay measures the ability of this compound to inhibit ligand-induced intracellular calcium mobilization.

Principle: Upon ligand binding, CCR10 activation leads to a transient increase in intracellular Ca2+. This change can be detected using a Ca2+-sensitive fluorescent dye.

Protocol:

  • Cell Preparation: CHO-K cells stably transfected with human CCR10 are seeded into 96- or 384-well microplates and cultured to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a Ca2+-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

  • Compound Incubation: The dye solution is removed, and cells are washed. This compound or vehicle control is added to the wells and incubated.

  • Ligand Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded, followed by the addition of the CCR10 ligand (e.g., CCL27). The change in fluorescence intensity is monitored over time.

  • Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the ligand-induced fluorescence signal. IC50 values are determined from concentration-response curves.

Calcium_Flux_Workflow start Start seed_cells Seed CCR10-expressing cells in microplate start->seed_cells dye_loading Load cells with Ca²⁺-sensitive dye seed_cells->dye_loading add_compound Add this compound or vehicle dye_loading->add_compound measure_fluorescence Measure fluorescence in plate reader (FLIPR) add_compound->measure_fluorescence add_ligand Stimulate with CCR10 ligand (e.g., CCL27) measure_fluorescence->add_ligand record_signal Record fluorescence signal add_ligand->record_signal analyze_data Analyze data and determine IC50 record_signal->analyze_data end End analyze_data->end Chemotaxis_Assay_Workflow start Start prep_cells Prepare suspension of CCR10-expressing cells start->prep_cells incubate_compound Pre-incubate cells with This compound or vehicle prep_cells->incubate_compound setup_chamber Set up Boyden chamber: Lower: Ligand Upper: Cells incubate_compound->setup_chamber incubate_migration Incubate to allow cell migration setup_chamber->incubate_migration quantify_migration Fix, stain, and quantify migrated cells incubate_migration->quantify_migration analyze_data Analyze data and determine IC50 quantify_migration->analyze_data end End analyze_data->end DNFB_Model_Workflow start Start sensitization Day 0: Sensitize mice with DNFB on shaved abdomen start->sensitization compound_admin Administer this compound, BI-6902, or vehicle (i.p.) sensitization->compound_admin challenge Day 5/6: Challenge mice with DNFB on the ear compound_admin->challenge measure_swelling Measure ear thickness at 0, 24, 48 hours post-challenge challenge->measure_swelling analyze_data Calculate % inhibition of ear swelling measure_swelling->analyze_data end End analyze_data->end

References

BI-6901: A Technical Guide to its Effects on Inflammatory Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10). This receptor and its ligands, CCL27 and CCL28, play a crucial role in mediating the migration of inflammatory cells, particularly to the skin and mucosal tissues. This technical guide provides a comprehensive overview of the effects of this compound on inflammatory cell migration, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its activity. The information presented is intended to support further research and development of CCR10 antagonists as potential therapeutics for inflammatory diseases.

Introduction

Inflammatory cell migration is a key process in the pathogenesis of numerous inflammatory and autoimmune diseases. Chemokine receptors, such as CCR10, are critical mediators of this process, making them attractive targets for therapeutic intervention. CCR10 is primarily expressed on T lymphocytes and B lymphocytes and is involved in their recruitment to sites of inflammation, particularly in the skin.[1][2] Its ligands, CCL27 and CCL28, are expressed in epithelial tissues, creating a chemotactic gradient that drives the migration of CCR10-expressing cells.

This compound is the first potent and selective small molecule inhibitor of CCR10 suitable for in vivo studies.[2] This document summarizes the available quantitative data on the effects of this compound, provides detailed experimental methodologies, and visualizes the key pathways and workflows.

Mechanism of Action: CCR10 Signaling Pathway

This compound exerts its anti-inflammatory effects by antagonizing the CCR10 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate ligands (CCL27 or CCL28), CCR10 initiates a downstream signaling cascade that ultimately leads to cell migration. This process involves the activation of heterotrimeric G proteins and the recruitment of β-arrestin. This compound, as an antagonist, blocks these initial steps, thereby inhibiting the subsequent cellular responses.

CCR10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL27_CCL28 CCL27 / CCL28 CCR10 CCR10 CCL27_CCL28->CCR10 Binds G_Protein Gαβγ CCR10->G_Protein Activates Beta_Arrestin β-Arrestin CCR10->Beta_Arrestin Recruits BI6901 This compound BI6901->CCR10 Inhibits PLC PLC G_Protein->PLC MAPK MAPK (ERK, p38) Beta_Arrestin->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC PKC->MAPK Actin Actin Polymerization MAPK->Actin Migration Cell Migration Actin->Migration Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_quant Incubation & Quantification Cell_Culture 1. Culture CCR10-expressing cells (e.g., Ba/F3-mCCR10) Starvation 2. Starve cells in serum-free medium for 2-4 hours Cell_Culture->Starvation Resuspension 3. Resuspend cells at 1 x 10^6 cells/mL Starvation->Resuspension Inhibitor_Incubation 5. Pre-incubate cells with varying concentrations of this compound (or vehicle) for 30 min at 37°C Resuspension->Inhibitor_Incubation Lower_Chamber 4. Add CCL27 (chemoattractant) to the lower chamber of the Transwell plate Upper_Chamber 6. Add cell suspension to the upper chamber (insert) Inhibitor_Incubation->Upper_Chamber Incubation 7. Incubate for 2-4 hours at 37°C, 5% CO₂ Upper_Chamber->Incubation Removal 8. Remove non-migrated cells from the top of the insert Incubation->Removal Quantification 9. Quantify migrated cells in the lower chamber (e.g., using Calcein-AM staining or flow cytometry) Removal->Quantification DNFB_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_measurement Measurement Phase Day_0 Day 0: Apply 0.5% DNFB solution to the shaved abdomen of mice Day_5_Challenge Day 5: Challenge by applying 0.2% DNFB to the right ear Day_0->Day_5_Challenge Day_5_Treatment Administer this compound (i.p.) at 0 and 8 hours post-challenge Day_5_Challenge->Day_5_Treatment Day_6 Day 6 (24h post-challenge): Measure ear thickness of both ears Day_5_Treatment->Day_6 Analysis Calculate the increase in ear swelling and percent inhibition Day_6->Analysis

References

An In-depth Technical Guide to the Selectivity Profile of BI-6901

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6901 is a potent and selective small molecule antagonist of the C-C Motif Chemokine Receptor 10 (CCR10).[1][2][3][4] It is crucial to note that this compound is not a kinase inhibitor; its primary pharmacological activity is centered on the inhibition of this specific G-protein coupled receptor (GPCR). CCR10, with its ligands CCL27 and CCL28, plays a significant role in epithelial immunity and the trafficking of immune cells to the skin and mucosal tissues.[1][2][5] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency and off-target screening, the experimental protocols used for its characterization, and visual representations of its mechanism and the assays employed.

Data Presentation: Potency and Selectivity of this compound

The selectivity of this compound has been primarily characterized through its high affinity for its target receptor, CCR10, and a lack of significant activity at other tested GPCRs. The key quantitative data are summarized in the tables below.

Table 1: On-Target Potency of this compound and its Enantiomer

CompoundTargetAssay TypeParameterValueCell Line
This compound Human CCR10CCL27-dependent Ca2+ fluxpIC509.0CHO-K
BI-6902 (inactive enantiomer)Human CCR10CCL27-dependent Ca2+ fluxpIC505.5CHO-K

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Off-Target Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedFindings
GPCRs29 (including 6 chemokine receptors)No meaningful binding or activity was observed.[1][2][3]
α1-adrenergic receptors1 (α1b-adrenoceptor)No inhibition of phenylephrine-induced β-arrestin recruitment.

Note: Specific quantitative data (e.g., IC50 or percent inhibition) for the off-target screening panel are not publicly available. The information indicates a lack of significant interaction at the tested concentrations.

Experimental Protocols

The characterization of this compound's selectivity involves several key in vitro functional assays. The methodologies for these are detailed below.

Calcium (Ca2+) Flux Assay

This assay is a primary method for determining the potency of GPCR antagonists by measuring changes in intracellular calcium concentration following receptor activation.

  • Objective: To measure the inhibitory effect of this compound on CCL27-induced calcium mobilization in cells expressing human CCR10.

  • Cell Line: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 and aequorin (a calcium-sensitive photoprotein).[1][2]

  • Protocol:

    • Cell Preparation: CHO-K cells expressing CCR10 are cultured and harvested.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or utilize an integrated reporter like aequorin.

    • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or the vehicle control.

    • Ligand Stimulation: The cells are then stimulated with a constant concentration of the CCR10 ligand, CCL27.

    • Signal Detection: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR).[6][7]

    • Data Analysis: The fluorescence intensity is plotted against the concentration of this compound to determine the IC50 value, from which the pIC50 is calculated.

GTP Binding Assay

This assay measures the first step in G-protein activation following ligand binding to a GPCR, providing a direct measure of receptor activation.

  • Objective: To assess the effect of this compound on CCR10's coupling with its G-protein.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cells overexpressing CCR10.

    • Reaction Mixture: The membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog (e.g., [35S]GTPγS) in the presence of the agonist (CCL27) and varying concentrations of this compound.

    • G-protein Activation: Agonist binding to CCR10 stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

    • Separation and Detection: The membrane-bound [35S]GTPγS is separated from the unbound analog via filtration.

    • Quantification: The radioactivity of the filter is measured using a scintillation counter to quantify the amount of [35S]GTPγS bound.[8][9]

    • Analysis: A decrease in [35S]GTPγS binding in the presence of this compound indicates antagonistic activity.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

  • Objective: To determine if this compound can block the migration of CCR10-expressing cells towards a CCL27 gradient.

  • Apparatus: A Boyden chamber or a similar multi-well migration plate with a porous membrane.[10]

  • Protocol:

    • Chamber Setup: The lower chamber is filled with media containing the chemoattractant (CCL27).

    • Cell Preparation: CCR10-expressing cells (e.g., Ba/F3) are suspended in media containing different concentrations of this compound.

    • Cell Seeding: The cell suspension is added to the upper chamber, which is separated from the lower chamber by the porous membrane.

    • Incubation: The plate is incubated for several hours to allow for cell migration.

    • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by lysing the cells and using a fluorescent dye.[11]

    • Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine its inhibitory effect.

Mandatory Visualizations

CCR10 Signaling Pathway

CCR10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response CCR10 CCR10 G_protein G-protein (Gαi) CCR10->G_protein Activation PLC PLC G_protein->PLC ERK ERK Pathway G_protein->ERK AKT PI3K/AKT Pathway G_protein->AKT CCL27_28 CCL27 / CCL28 (Ligands) CCL27_28->CCR10 Binds & Activates BI6901 This compound (Antagonist) BI6901->CCR10 Binds & Inhibits Ca_flux Ca²⁺ Flux PLC->Ca_flux Chemotaxis Chemotaxis Ca_flux->Chemotaxis Proliferation Proliferation ERK->Proliferation Cell_Survival Cell Survival AKT->Cell_Survival

Caption: Simplified signaling pathway of the CCR10 receptor.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for the Calcium Flux Assay to determine antagonist potency.

Experimental Workflow: Chemotaxis Assay

Caption: Workflow for the Chemotaxis Assay to measure inhibition of cell migration.

References

BI-6901 for studying autoimmune disease models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BI-6901 for Studying Autoimmune Disease Models

Introduction

This compound is a potent and selective, first-in-class small molecule antagonist of the chemokine receptor CCR10.[1][2][3] Developed for in vivo applications, it serves as a critical tool for investigating the role of the CCR10 signaling axis in various physiological and pathological processes, particularly in the context of autoimmune and inflammatory diseases.[2][4] The chemokine receptor CCR10 and its ligands, CCL27 and CCL28, are known to be key regulators of epithelial immunity.[1][2] High expression of CCR10 is observed in the epithelia of the skin, intestines, and various glands, as well as on immune cells like skin-homing T cells and specific B cell populations.[1][2] This targeted expression pattern makes the CCR10 pathway a subject of significant interest in autoimmune diseases with epithelial involvement. This guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols to facilitate its use in preclinical autoimmune disease models.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR10 receptor, a G protein-coupled receptor (GPCR). By binding to CCR10, it prevents the interaction of the native chemokine ligands, CCL27 and CCL28.[1][2] This blockade inhibits the downstream signaling cascade, which typically involves G-protein activation, leading to cellular responses such as calcium mobilization (Ca2+ flux), and ultimately, chemotaxis—the directed migration of immune cells to sites of inflammation.[1][4] The inhibition of this pathway is the basis for the anti-inflammatory effects observed with this compound.[1]

CCR10_Signaling_Pathway cluster_ligands Chemokine Ligands cluster_receptor Cell Membrane cluster_inhibitor Antagonist cluster_downstream Intracellular Signaling & Response CCL27 CCL27 CCR10 CCR10 Receptor CCL27->CCR10 Binds & Activates CCL28 CCL28 CCL28->CCR10 Binds & Activates G_Protein G-Protein Activation CCR10->G_Protein BI6901 This compound BI6901->CCR10 Blocks Ca_Flux Ca2+ Flux G_Protein->Ca_Flux Chemotaxis Chemotaxis (Immune Cell Migration) Ca_Flux->Chemotaxis DNFB_Workflow cluster_day0 Day 0: Sensitization cluster_day5 Day 5: Challenge & Treatment cluster_day6 Day 6: Measurement Sensitization Apply DNFB to Abdominal Skin Baseline Measure Baseline Ear Thickness Sensitization->Baseline Challenge Apply DNFB to Ear Baseline->Challenge Dose1 Administer this compound (i.p.) (0 hours) Challenge->Dose1 Dose2 Administer this compound (i.p.) (8 hours) Measure Measure Ear Thickness (24 hours post-challenge) Dose2->Measure Analysis Calculate Ear Swelling & Percent Inhibition Measure->Analysis

References

BI-6901: A Preclinical Profile of a Potent and Selective CCR10 Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BI-6901, a first-in-class small molecule inhibitor of the chemokine receptor CCR10.[1][2] The information presented herein is intended to support further investigation into the therapeutic potential of this compound in inflammatory conditions, particularly those involving epithelial immunity.[1][3]

Introduction

The chemokine receptor CCR10 and its ligands, CCL27 and CCL28, are key regulators of epithelial immunity and have been implicated in the pathogenesis of various inflammatory diseases.[1][4] CCR10 is highly expressed in the skin and mucosal tissues.[1][2] this compound is a potent and selective antagonist of CCR10, offering a targeted approach to modulating inflammatory responses in these tissues.[4][5] This document summarizes the key in vitro and in vivo findings for this compound, providing a foundation for future research and development.

Mechanism of Action

This compound exerts its pharmacological effect by selectively binding to and inhibiting the chemokine receptor CCR10.[6] This antagonism prevents the downstream signaling cascades initiated by the binding of the natural ligands CCL27 and CCL28.[4] The inhibition of CCR10 by this compound has been shown to disrupt G-protein coupling, leading to a reduction in downstream signaling events such as Ca2+ mobilization and cAMP production.[1][4]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BI6901 This compound CCR10 CCR10 (GPCR) BI6901->CCR10 Inhibits CCL27_CCL28 CCL27 / CCL28 CCL27_CCL28->CCR10 Binds G_Protein G-Protein Coupling CCR10->G_Protein Ca_Flux Ca²⁺ Flux G_Protein->Ca_Flux cAMP cAMP Production G_Protein->cAMP Chemotaxis Chemotaxis G_Protein->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation start Start plate_cells Plate CHO-K-hCCR10-Aequorin cells start->plate_cells add_compound Add varying concentrations of this compound plate_cells->add_compound add_ligand Stimulate with human CCL27 add_compound->add_ligand measure_luminescence Measure Aequorin Luminescence add_ligand->measure_luminescence calculate_pic50 Calculate pIC50 measure_luminescence->calculate_pic50 end End calculate_pic50->end start Start sensitization Sensitize Balb-C mice with topical DNFB start->sensitization wait Waiting Period sensitization->wait challenge Topical DNFB challenge on the ear wait->challenge treatment Administer this compound (i.p.) challenge->treatment measure_ear_swelling Measure ear swelling treatment->measure_ear_swelling analyze_data Analyze anti-inflammatory effect measure_ear_swelling->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BI-6901, a CCR10 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design and protocols for evaluating the efficacy of BI-6901, a potent and selective antagonist of the chemokine receptor CCR10. The information presented here is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of this compound in relevant disease models.

Introduction to this compound

This compound is a small molecule inhibitor of the C-C chemokine receptor 10 (CCR10). CCR10 and its ligands, CCL27 and CCL28, play a crucial role in the trafficking of immune cells, particularly T cells, to the skin and mucosal tissues. Dysregulation of the CCR10 signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound has demonstrated efficacy in a murine model of dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a well-established model of allergic contact dermatitis.[1] Due to its high clearance, intraperitoneal (i.p.) administration is the recommended route for in vivo studies to ensure adequate plasma exposure.[2][3][4]

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic properties of this compound is essential for designing in vivo efficacy studies with appropriate dosing regimens. The following table summarizes the key pharmacokinetic parameters of this compound and its inactive optical antipode, BI-6902, in mice.

CompoundDose (mg/kg, i.p.)Time (hours)Plasma Concentration (µM)
This compound3013.7 ± 0.4
7Not Detected
10017.6 ± 4.5
70.2 ± 0.2
BI-69023013.2 ± 0.8
7Not Detected
100118 ± 2
7Not Detected

In Vivo Study Design: Murine Model of DNFB-Induced Contact Hypersensitivity

This section outlines a detailed protocol for a widely used preclinical model to assess the anti-inflammatory effects of this compound.

Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase sensitization_prep Day 0: Abdominal shaving sensitization_day1 Day 1: Apply 0.5% DNFB to abdomen sensitization_prep->sensitization_day1 24h sensitization_day2 Day 2: Apply 0.5% DNFB to abdomen sensitization_day1->sensitization_day2 24h treatment_start Day 5: Administer this compound (or vehicle/control) i.p. sensitization_day2->treatment_start 3 days challenge_ear Day 5: Apply 0.2% DNFB to one ear treatment_start->challenge_ear Concurrent measurement Day 6-7: Measure ear swelling challenge_ear->measurement 24-48h G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 CCL28 CCL28 CCL28->CCR10 G_protein G-protein CCR10->G_protein BI6901 This compound BI6901->CCR10 PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Proliferation, Survival) Ca_flux->Cellular_Response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response

References

Application Notes and Protocols: Utilizing BI-6901 in a Murine Contact Hypersensitivity Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Contact hypersensitivity (CHS) is a T-cell-mediated inflammatory skin reaction that serves as a valuable experimental model for allergic contact dermatitis (ACD) in humans.[1][2] The model involves two distinct phases: a sensitization phase, where initial contact with a hapten primes the immune system, and an elicitation or challenge phase, where subsequent exposure at a different site triggers a robust inflammatory response.[3][4] Key to this response is the trafficking of immune cells to the skin, a process largely governed by chemokines and their receptors.[5]

BI-6901 is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[6][7] CCR10 and its ligand CCL27 are implicated in regulating epithelial immunity and T-cell migration to the skin.[6][8] These application notes provide a detailed protocol for inducing CHS in mice using 2,4-dinitrofluorobenzene (DNFB) and outline the methodology for evaluating the therapeutic efficacy of this compound within this model.

Mechanism of Action: this compound

This compound functions by inhibiting the chemokine receptor CCR10.[9] In the context of dermal inflammation, the chemokine CCL27 is expressed by keratinocytes and attracts CCR10-expressing T cells to the skin. By blocking the interaction between CCL27 and CCR10, this compound is expected to reduce the infiltration of pathogenic T cells into the skin during the elicitation phase of CHS, thereby mitigating the inflammatory response. This compound inhibits the CCL27-dependent calcium flux with a pIC50 of 9.0.[6][8]

cluster_membrane Cell Membrane CCR10 CCR10 G_protein G Protein CCR10->G_protein Activates PLC PLC Activation G_protein->PLC CCL27 CCL27 CCL27->CCR10 Binds BI6901 This compound BI6901->CCR10 Blocks Ca_flux Ca²⁺ Flux PLC->Ca_flux Leads to Inflammation T-Cell Migration & Inflammation Ca_flux->Inflammation Promotes

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Murine Contact Hypersensitivity (CHS) Model

This protocol describes the induction of CHS using the hapten 2,4-dinitrofluorobenzene (DNFB). The model captures a T-cell-dependent inflammatory response.[6]

Materials:

  • Mice (e.g., Balb/c)[6][8]

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone and Olive Oil (4:1 vehicle)

  • This compound

  • BI-6902 (Negative Control)[6]

  • Vehicle for this compound (e.g., 30% Cremophor)[6]

  • Dial thickness gauge or micrometer

  • Standard laboratory equipment for animal handling and injections

Protocol Steps:

Phase 1: Sensitization (Day 0)

  • Anesthetize the mice.

  • Shave a small area (~2 cm x 2 cm) on the abdomen of each mouse.

  • Apply 25 µL of 0.5% DNFB (dissolved in acetone:olive oil 4:1) to the shaved abdominal skin.

  • Allow the solution to dry completely before returning the mice to their cages.

Phase 2: Elicitation/Challenge (Day 5)

  • Measure the baseline thickness of both the right and left ears of each mouse using a dial thickness gauge.

  • Administer the first dose of this compound, BI-6902 (negative control), or vehicle via intraperitoneal (i.p.) injection. This is considered the 0-hour time point.[6]

  • Shortly after treatment, challenge the mice by applying 10 µL of 0.2% DNFB solution to both sides of the right ear. The left ear remains untreated and serves as an internal control.

Phase 3: Treatment and Measurement (Day 5-6)

  • Administer a second dose of this compound, BI-6902, or vehicle 8 hours after the first dose.[6][8]

  • At 24 hours post-challenge, measure the thickness of both the right (challenged) and left (unchallenged) ears.

  • Calculate the degree of ear swelling as follows:

    • Ear Swelling = (Thickness of right ear at 24h) - (Thickness of right ear at baseline)

  • The percent inhibition of inflammation can be calculated by comparing the ear swelling in the treated groups to the vehicle control group.

Day0 Day 0: Sensitization Day5_pre Day 5 (0h): Baseline Measurement Day0->Day5_pre 5-day rest period Day5_treat1 Day 5 (0h): Treatment (this compound/Vehicle) Day5_pre->Day5_treat1 Day5_challenge Day 5 (0h): DNFB Challenge on Ear Day5_treat1->Day5_challenge Administer shortly before challenge Day5_treat2 Day 5 (+8h): Second Treatment Dose Day5_challenge->Day5_treat2 Day6 Day 6 (+24h): Final Ear Measurement Day5_treat2->Day6

Figure 2: Experimental Workflow for the CHS Model.

Application and Dosing of this compound
  • Compound Preparation: this compound has medium solubility (38 µg/mL at pH 7).[6] A common vehicle for in vivo administration in mice is 30% Cremophor.[6]

  • Administration Route: Intraperitoneal (i.p.) injection is the recommended route.[8]

  • Dosage: Due to the high clearance of this compound in mice, repeated high doses are necessary to maintain adequate plasma exposure.[6][9] A dosing regimen of 100 mg/kg administered at 0 and 8 hours post-challenge has been shown to be effective.[6][8] A lower dose of 30 mg/kg has also been investigated.[6]

  • Negative Control: BI-6902, the inactive optical antipode of this compound, should be used as a negative control to demonstrate the stereospecificity of CCR10 antagonism.[6][8] It should be administered using the same protocol as this compound.

Data Presentation

The following tables summarize the key characteristics and performance of this compound.

Table 1: In Vitro Activity of this compound and Related Compounds

Compound Assay Target pIC50
This compound (Eutomer) Aequorin Ca²⁺ flux Human CCR10 9.0[6][8]
BI-6902 (Distomer) Aequorin Ca²⁺ flux Human CCR10 5.5[6][8]
BI-6536 (Racemate) FLIPR Ca²⁺ flux (hCCL27) Human CCR10 9.4[9]
BI-6536 (Racemate) Chemotaxis (hCCL27) Human CCR10 9.0[6]

Data sourced from Boehringer Ingelheim's opnMe portal.[6]

Table 2: Pharmacokinetic Properties of this compound in Mice

Parameter Value
Mouse Strain Balb/c[6][8]
Clearance (Murine Liver Microsomes) >91% QH[6][9]
Plasma Protein Binding (Mouse) 99.0%[6][8]
Solubility (pH 7) 38 µg/mL[6][9]

QH: Liver blood flow.[6]

Table 3: In Vivo Plasma Exposure of this compound in Balb/c Mice (30% Cremophor Vehicle, i.p.)

Dose (mg/kg) Time Post-Dose Plasma Concentration (µM)
30 1 hour 3.7 ± 0.4[6][8]
30 7 hours Not Detected[6][8]
100 1 hour 7.6 ± 4.5[6][8]
100 7 hours 0.2 ± 0.2[6][8]

Data represents mean ± standard deviation.

Table 4: Efficacy of this compound in DNFB-Induced Murine CHS Model

Compound Dose (mg/kg, i.p.) Schedule Efficacy (% Inhibition)
This compound 30 - 100 0 and 8h post-challenge Dose-dependent anti-inflammatory response[6][8]
This compound (Not specified) (Not specified) Similar to anti-CCL27 antibody (60-85%)[6][8]

| BI-6902 | 100 | 0 and 8h post-challenge | No activity demonstrated[6][8] |

Conclusion this compound is an effective CCR10 antagonist for studying dermal inflammation in the murine DNFB-induced contact hypersensitivity model. Due to its high clearance in mice, a repeated intraperitoneal dosing schedule of 100 mg/kg is recommended to maintain sufficient plasma levels and achieve a significant anti-inflammatory effect. The use of its inactive antipode, BI-6902, as a negative control is crucial for confirming the specificity of the observed effects. This protocol provides a robust framework for researchers to investigate the therapeutic potential of CCR10 antagonism in T-cell-mediated skin diseases.

References

Application Notes and Protocols for In Vivo Administration of BI-6901, a CCR10 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of BI-6901, a potent and selective small molecule inhibitor of the chemokine receptor CCR10.[1][2] The protocols outlined below are specifically tailored for investigating the anti-inflammatory effects of this compound in a murine model of dermal inflammation.

Mechanism of Action: CCR10 Antagonism

This compound functions by blocking the interaction of the chemokine receptor CCR10 with its cognate ligands, primarily CCL27 and CCL28.[1][3] This interaction is crucial for the trafficking and recruitment of specific immune cells, such as skin-homing T cells, to sites of inflammation within epithelial tissues.[1][4] By inhibiting this signaling pathway, this compound effectively reduces the infiltration of inflammatory cells, thereby mitigating the inflammatory response. The downstream signaling of CCR10 activation involves pathways such as PI3K/Akt and ERK/MAPK.[5][6]

CCR10_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 CCL28 CCL28 CCL28->CCR10 PI3K_Akt PI3K/Akt Pathway CCR10->PI3K_Akt ERK_MAPK ERK/MAPK Pathway CCR10->ERK_MAPK BI6901 This compound BI6901->CCR10 Inhibition Inflammation Cell Migration & Inflammation PI3K_Akt->Inflammation ERK_MAPK->Inflammation

Caption: CCR10 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound.

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetAssaypIC50
This compound Human CCR10CCL27-dependent Ca2+ flux9.0[1][3]
BI-6902 (Negative Control)Human CCR10CCL27-dependent Ca2+ flux5.5[1][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Balb/c Mice

Dose (mg/kg, i.p.)Time (hours)Plasma Concentration (µM)
3013.7 ± 0.4[6][7]
307Not Detected[6][7]
10017.6 ± 4.5[6][7]
10070.2 ± 0.2[6][7]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Administration

This protocol describes the preparation of this compound for in vivo studies. Due to its physicochemical properties, a suspension is required for intraperitoneal (i.p.) injection.

Materials:

  • This compound powder

  • Cremophore EL

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 30% Cremophore EL solution in sterile saline.

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the 30% Cremophore EL solution to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 20 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes to suspend the compound.

  • Sonicate the suspension for 5-10 minutes to ensure a uniform and fine suspension.

  • Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.

  • Prepare the formulation fresh on the day of administration.

Protocol 2: DNFB-Induced Contact Hypersensitivity in Mice

This protocol details the induction of a T-cell-dependent inflammatory response in the skin of mice, a model in which this compound has shown efficacy.

Materials:

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone

  • Olive oil

  • Micropipettes

  • Animal shaver

  • Calipers for ear thickness measurement

Experimental Workflow:

DNFB_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_measurement Measurement Day0 Day 0 & 1: Sensitization Sensitization_Detail Apply 0.5% DNFB to shaved abdomen Day0->Sensitization_Detail Day5 Day 5: Challenge Day0->Day5 4 days Challenge_Detail Apply 0.2% DNFB to the ear Day5->Challenge_Detail Treatment_Time Day 5 (0h & 8h): Administer this compound Day5->Treatment_Time Day6 Day 6 (24h post-challenge): Measure Ear Swelling Day5->Day6 24 hours

Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.

Procedure:

Sensitization Phase:

  • On Day 0, lightly shave the abdominal skin of the mice.

  • Prepare a 0.5% DNFB solution in a 4:1 acetone:olive oil vehicle.

  • Apply 50 µL of the 0.5% DNFB solution to the shaved abdomen of each mouse.

  • Repeat the sensitization on Day 1.

Challenge and Treatment Phase:

  • On Day 5, measure the baseline thickness of the right ear of each mouse using calipers.

  • Prepare a 0.2% DNFB solution in a 4:1 acetone:olive oil vehicle.

  • Apply 20 µL of the 0.2% DNFB solution to the dorsal side of the right ear.

  • At 0 and 8 hours relative to the DNFB challenge, administer this compound or the vehicle control via intraperitoneal injection. A recommended dose of this compound is 100 mg/kg to maintain plasma exposure above the murine IC50.[6] A dose-dependent response has been observed, so lower doses such as 30 mg/kg can also be included.[6] It is also recommended to include a group treated with the inactive enantiomer, BI-6902, as a negative control.[1]

Measurement Phase:

  • On Day 6 (24 hours post-challenge), measure the thickness of the right ear again.

  • The change in ear thickness (ear swelling) is calculated by subtracting the baseline measurement from the 24-hour measurement.

  • The percentage of inhibition of ear swelling in the this compound-treated groups is calculated relative to the vehicle-treated group.

Logical Relationship of this compound's Therapeutic Action

The therapeutic rationale for using this compound in the DNFB model is based on its ability to interrupt a key step in the inflammatory cascade.

Therapeutic_Logic DNFB_Challenge DNFB Challenge (Inflammatory Stimulus) CCL27_Upregulation Upregulation of CCL27 in the skin DNFB_Challenge->CCL27_Upregulation TCell_Recruitment CCR10-mediated T-cell Recruitment CCL27_Upregulation->TCell_Recruitment Inflammation Dermal Inflammation (Ear Swelling) TCell_Recruitment->Inflammation BI6901_Action This compound (CCR10 Antagonist) BI6901_Action->TCell_Recruitment Inhibits

Caption: Logical flow of this compound's anti-inflammatory effect in the DNFB model.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for In Vitro CCR10 Inhibition Assays Using BI-6901

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BI-6901, a potent and selective CCR10 antagonist, in various in vitro assays to characterize its inhibitory activity. The following sections detail the necessary materials, step-by-step procedures, and data analysis for key functional assays.

Introduction to this compound

This compound is a small molecule inhibitor of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its ligands, CCL27 and CCL28, are implicated in regulating epithelial immunity and have been associated with inflammatory skin diseases and cancer.[3][4] this compound serves as a valuable research tool for investigating the role of CCR10 in these processes. It has a molecular weight of 453.6 Da.[2] BI-6902, the optical antipode of this compound, can be used as a negative control in experiments.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound and its racemate (BI-6536) has been evaluated across a range of in vitro functional assays. The following table summarizes the available quantitative data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration).

CompoundAssayLigandCell LinepIC50
This compound Calcium Flux (Aequorin)hCCL27CHO-K (hCCR10 transfected)9.0
BI-6902 (Negative Control)Calcium Flux (Aequorin)hCCL27CHO-K (hCCR10 transfected)5.5
BI-6536 (Racemate)FLIPR Ca2+ fluxhCCL27Not specified9.4
BI-6536 (Racemate)FLIPR Ca2+ fluxhCCL28Not specified8.9
BI-6536 (Racemate)Aequorin Ca2+ fluxhCCL27Not specified9.0
BI-6536 (Racemate)cAMP ProductionNot specifiedNot specified7.6
BI-6536 (Racemate)GTP BindingNot specifiedNot specified8.0
BI-6536 (Racemate)ChemotaxisNot specifiedNot specified9.0

Note: Specific pIC50 values for this compound in cAMP, GTP binding, and chemotaxis assays are not publicly available. The data for the racemate, BI-6536, which contains this compound, are provided as a strong indicator of potency in these functional assays.[2][3]

CCR10 Signaling Pathway

CCR10 is a G protein-coupled receptor (GPCR).[5][6] Upon binding its ligands, CCL27 or CCL28, CCR10 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways involve the activation of Gαq and Gαi subunits.

CCR10_Signaling_Pathway CCR10 CCR10 G_protein Gαq/Gαi CCR10->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylate Cyclase (AC) G_protein->AC Inhibits (Gαi) Ligand CCL27 / CCL28 Ligand->CCR10 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis cAMP ↓ cAMP AC->cAMP cAMP->Chemotaxis

CCR10 Signaling Cascade

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the inhibitory effect of this compound on CCR10.

Calcium Flux Assay (Aequorin-Based)

This assay measures the inhibition of ligand-induced intracellular calcium mobilization in cells expressing CCR10. The use of aequorin, a photoprotein that emits light in the presence of calcium, provides a sensitive readout.[2][7]

Experimental Workflow:

Calcium_Flux_Workflow A Seed CHO-K cells stably expressing hCCR10 and aequorin B Incubate cells overnight A->B C Load cells with coelenterazine h B->C D Pre-incubate with this compound or vehicle control C->D E Stimulate with CCL27 D->E F Measure luminescence signal E->F G Data analysis: Calculate % inhibition and IC50 F->G

Calcium Flux Assay Workflow

Materials:

  • CHO-K cells stably co-expressing human CCR10 and aequorin

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)

  • Coelenterazine h

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • CCL27

  • 96-well or 384-well white, clear-bottom assay plates

  • Luminometer with injection capabilities

Protocol:

  • Cell Plating: Seed the CCR10/aequorin expressing CHO-K cells into 96-well or 384-well plates at a density of 20,000-40,000 cells per well.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Coelenterazine Loading: Remove the culture medium and add 50 µL of assay buffer containing 5 µM coelenterazine h to each well. Incubate in the dark at 37°C for 3-4 hours.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Ligand Stimulation and Measurement: Place the plate in a luminometer. Inject a solution of CCL27 (at a final concentration typically around the EC80) into the wells and immediately measure the light emission for 30-60 seconds.

  • Data Analysis: The raw luminescence data is used to calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR10-expressing cells towards a chemoattractant gradient of CCL27 or CCL28.

Experimental Workflow:

Chemotaxis_Workflow A Prepare CCR10-expressing cells (e.g., Ba/F3 or primary T cells) B Pre-incubate cells with this compound or vehicle control A->B D Add treated cells to the upper chamber (insert) B->D C Add CCL27/CCL28 to the lower chamber of a transwell plate E Incubate to allow cell migration D->E F Quantify migrated cells in the lower chamber E->F G Data analysis: Calculate % inhibition and IC50 F->G

Chemotaxis Assay Workflow

Materials:

  • CCR10-expressing cells (e.g., Ba/F3 cells stably expressing CCR10, or primary T-cells)

  • Chemotaxis medium (e.g., RPMI with 0.5% BSA)

  • This compound

  • CCL27 or CCL28

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well or 96-well companion plates

  • Cell viability stain (e.g., Calcein-AM) or a cell counter

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Preparation: Culture CCR10-expressing cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add chemotaxis medium containing CCL27 or CCL28 (at a concentration that elicits a robust migratory response) to the lower wells of the companion plate.

  • Cell Seeding: Place the transwell inserts into the wells and add the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • The cells that have migrated to the lower chamber can be quantified. One common method is to add Calcein-AM to the lower wells, incubate for 30 minutes, and then measure the fluorescence.

    • Alternatively, the cells in the lower chamber can be collected and counted using a flow cytometer or a hemocytometer.

  • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

cAMP Production Assay

This assay measures the ability of this compound to counteract the CCL27/CCL28-mediated inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi-coupled receptor activation.

Experimental Workflow:

cAMP_Workflow A Seed CCR10-expressing cells (e.g., HEK293) B Pre-incubate cells with this compound or vehicle control A->B C Stimulate with forskolin and CCL27/CCL28 simultaneously B->C D Lyse cells and measure intracellular cAMP levels C->D E Data analysis: Calculate % reversal of inhibition and IC50 D->E

cAMP Assay Workflow

Materials:

  • HEK293 cells stably expressing CCR10

  • Cell culture medium

  • This compound

  • CCL27 or CCL28

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white plates

Protocol:

  • Cell Plating: Seed HEK293-CCR10 cells into 384-well plates and incubate overnight.

  • Compound Pre-incubation: Treat the cells with serial dilutions of this compound or vehicle for 15-30 minutes.

  • Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and CCL27 or CCL28 (to inhibit cAMP production via CCR10) to the wells. The concentrations should be pre-determined to give a significant and reproducible signal window.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage reversal of the ligand-induced inhibition of cAMP production for each this compound concentration. Determine the IC50 value by non-linear regression analysis.

GTPγS Binding Assay

This is a membrane-based assay that measures the ability of this compound to inhibit agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins activated by CCR10.

Experimental Workflow:

GTP_Binding_Workflow A Prepare cell membranes from CCR10-expressing cells B Incubate membranes with this compound, CCL27/CCL28, and GDP A->B C Add [³⁵S]GTPγS to initiate the reaction B->C D Incubate to allow binding C->D E Terminate reaction and separate bound from free [³⁵S]GTPγS D->E F Measure radioactivity of bound [³⁵S]GTPγS E->F G Data analysis: Calculate % inhibition and IC50 F->G

GTPγS Binding Assay Workflow

Materials:

  • Cell membranes prepared from cells overexpressing CCR10 (e.g., CHO-K or HEK293)

  • GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4)

  • This compound

  • CCL27 or CCL28

  • [³⁵S]GTPγS

  • Scintillation cocktail and a scintillation counter

  • Glass fiber filter mats and a cell harvester

Protocol:

  • Membrane Preparation: Prepare cell membranes from a large batch of CCR10-expressing cells using standard cell fractionation techniques.

  • Assay Reaction: In a 96-well plate, mix the cell membranes (5-10 µg per well), varying concentrations of this compound, a fixed concentration of CCL27 or CCL28 (EC50-EC80), and GDP in the binding buffer.

  • Initiation of Binding: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

  • Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the percentage inhibition by this compound at each concentration. Fit the data to a dose-response curve to obtain the IC50 value.

Selectivity

This compound has demonstrated high selectivity for CCR10 over other GPCRs, including several other chemokine receptors.[8] For comprehensive selectivity profiling, this compound should be tested in binding or functional assays against a panel of other receptors.

These detailed notes and protocols should enable researchers to effectively utilize this compound as a tool to investigate the role of CCR10 in various biological systems.

References

Application Notes and Protocols for BI-6901 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6901 is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating epithelial immunity and have been implicated in various inflammatory skin diseases and cancer.[3][4][5] this compound inhibits the downstream signaling pathways activated by CCR10, making it a valuable tool for studying the biological functions of this receptor and for potential therapeutic development. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell-based assays.

Physicochemical Properties and Solubility

This compound is a synthetic organic molecule with a molecular weight of 453.56 g/mol .[1] For optimal performance in cell culture experiments, it is crucial to ensure complete solubilization of the compound.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO45.36100
Ethanol45.36100
Aqueous (pH 4)0.033~0.073
Aqueous (pH 7)0.038~0.084

Data sourced from Tocris Bioscience and Boehringer Ingelheim opnMe portal.[1][3][5][6]

Mechanism of Action: CCR10 Signaling Pathway

This compound functions as a competitive antagonist at the CCR10 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate ligands (CCL27 or CCL28), CCR10 initiates a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Key signaling pathways activated by CCR10 include:

  • Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers the release of intracellular calcium (Ca2+) stores. This compound has been shown to inhibit CCL27-dependent Ca2+ flux.[3][5]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of a variety of cellular processes, including proliferation, differentiation, and migration.

By blocking the binding of CCL27 and CCL28 to CCR10, this compound effectively inhibits these downstream signaling events.

CCR10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR10 CCR10 G_protein Gαβγ CCR10->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand CCL27 / CCL28 Ligand->CCR10 Binds BI6901 This compound BI6901->CCR10 Blocks G_alpha->PLC Activates PI3K PI3K G_betagamma->PI3K Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces ERK ERK1/2 DAG->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: CCR10 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mM * 453.56 g/mol * Volume (L)

    • For 1 mL of 10 mM stock solution: Mass = 10 * 10^-3 mol/L * 453.56 g/mol * 1 * 10^-3 L = 4.5356 mg.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of Working Solutions and Application in Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

Protocol:

  • Thaw the this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock in 198 µL of medium).

  • Further dilute the intermediate solution to the desired final concentrations in the cell culture plates. The final concentration of this compound will depend on the specific cell line and assay. Based on its reported in vitro activity (IC50 = 1-25 nM), a starting concentration range of 1 nM to 1 µM is recommended.[1]

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Add the final working solutions to the cells and incubate for the desired period according to the specific experimental design.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Culture Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock aliquot->thaw intermediate Prepare Intermediate Dilution thaw->intermediate final Prepare Final Working Concentrations intermediate->final treat Treat Cells with this compound final->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Experimental Workflow for this compound Preparation and Use.

Citing this Document

When referencing these protocols, please cite this document as: ", Google Gemini, December 2025."

References

Application Notes and Protocols for Tofacitinib in Dermatological Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "BI-6901" did not yield any publicly available information. Therefore, these application notes and protocols have been generated using Tofacitinib , a well-characterized Janus kinase (JAK) inhibitor, as a representative compound for dermatological inflammation research. Tofacitinib is an oral JAK inhibitor that has been explored for its efficacy in treating various inflammatory skin conditions.[1][2]

These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for inflammatory dermatoses.

Introduction

Inflammatory skin diseases, such as psoriasis and atopic dermatitis, are often driven by dysregulated cytokine signaling pathways.[3][4] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade utilized by numerous pro-inflammatory cytokines.[1][5] Tofacitinib, a first-generation JAK inhibitor, demonstrates a strong inhibitory effect on JAK1 and JAK3, and to a lesser extent on JAK2, thereby modulating the inflammatory response.[1][2] By blocking this pathway, Tofacitinib can reduce the production of inflammatory mediators and ameliorate the clinical manifestations of skin inflammation.[3][6] These characteristics make it a valuable tool for studying the role of the JAK-STAT pathway in dermatological inflammation and for the preclinical evaluation of new therapeutic strategies.

Mechanism of Action

Tofacitinib exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway. In inflammatory skin conditions, various cytokines bind to their receptors on the surface of immune cells and keratinocytes, leading to the activation of associated JAKs.[5][7] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[5][8] Tofacitinib competitively binds to the ATP-binding site of JAKs, preventing their phosphorylation and subsequent activation of the downstream signaling cascade.[3][8] This leads to a reduction in the expression of multiple pro-inflammatory cytokines and chemokines implicated in dermatological diseases.[9]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation JAK->STAT_inactive STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active Dimerization STAT_inactive->STAT_active Gene_Transcription Inflammatory Gene Transcription STAT_active->Gene_Transcription Translocation STAT_active->Gene_Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Nucleus Nucleus Culture_Keratinocytes 1. Culture human keratinocytes Pretreat_Tofacitinib 2. Pretreat with Tofacitinib (various concentrations) Culture_Keratinocytes->Pretreat_Tofacitinib Stimulate_Cytokines 3. Stimulate with IFN-γ and IL-22 Pretreat_Tofacitinib->Stimulate_Cytokines Incubate 4. Incubate for 24 hours Stimulate_Cytokines->Incubate Collect_Supernatant 5. Collect supernatant for ELISA Incubate->Collect_Supernatant Lyse_Cells 6. Lyse cells for RNA extraction Incubate->Lyse_Cells Analyze_Data 7. Analyze cytokine levels and gene expression Collect_Supernatant->Analyze_Data Lyse_Cells->Analyze_Data End End Analyze_Data->End Acclimatize_Mice 1. Acclimatize BALB/c mice Induce_Psoriasis 2. Induce psoriasis-like lesions with daily Imiquimod cream application Acclimatize_Mice->Induce_Psoriasis Group_Mice 3. Group mice and initiate topical treatment Induce_Psoriasis->Group_Mice Apply_Treatment 4. Daily topical application of Tofacitinib or vehicle Group_Mice->Apply_Treatment Monitor_Disease 5. Monitor disease progression (erythema, scaling, thickness) Apply_Treatment->Monitor_Disease Sacrifice_Mice 6. Sacrifice mice at study endpoint Monitor_Disease->Sacrifice_Mice Collect_Tissue 7. Collect skin tissue for histology and cytokine analysis Sacrifice_Mice->Collect_Tissue Analyze_Data 8. Analyze clinical scores, histopathology, and biomarkers Collect_Tissue->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Inhibitor Combinations: A Focus on BI-3406 (SOS1 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on BI-6901: Initial searches for protocols involving the combination of this compound with other inhibitors did not yield any publicly available data. This compound is a potent and selective antagonist of the chemokine receptor CCR10 and has been primarily investigated for its role in inflammatory and dermatological conditions.[1]

It is possible that the query intended to focus on another Boehringer Ingelheim compound, BI-3406 , a highly relevant molecule in combination cancer therapy. BI-3406 is a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a crucial role in the activation of KRAS.[2] This document will provide detailed application notes and protocols for the use of BI-3406 in combination with other inhibitors, particularly targeting KRAS-driven cancers.

Introduction to BI-3406 Combination Therapy

KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2] While the development of direct KRAS inhibitors has been a significant breakthrough, their efficacy can be limited by both intrinsic and acquired resistance mechanisms. A key strategy to overcome this resistance and enhance anti-tumor activity is to co-target other nodes in the KRAS signaling pathway.

BI-3406, by inhibiting the interaction between SOS1 and KRAS, prevents the exchange of GDP for GTP, thereby keeping KRAS in its inactive state.[2] This mechanism provides a strong rationale for combining BI-3406 with inhibitors that target other components of the RAS/MAPK pathway, such as KRAS G12C inhibitors and MEK inhibitors. Combination therapy with BI-3406 has been shown to lead to a more profound and durable anti-tumor response.[3][4]

Signaling Pathway: SOS1 and KRAS Activation

The diagram below illustrates the central role of SOS1 in the activation of KRAS and the points of intervention for BI-3406 and other targeted inhibitors.

SOS1_KRAS_Pathway SOS1-Mediated KRAS Activation and Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation BI_3406 BI-3406 (SOS1i) BI_3406->SOS1 KRASi KRAS G12C Inhibitor (e.g., Adagrasib) KRASi->KRAS_GTP MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK

Caption: SOS1-Mediated KRAS Activation Pathway and Therapeutic Intervention Points.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on BI-3406 in combination with other inhibitors.

Table 1: In Vitro Anti-proliferative Activity of BI-3406 in Combination with a KRAS G12C Inhibitor (Adagrasib)

Cell LineCancer TypeBI-3406 IC50 (nM)Adagrasib IC50 (nM)Combination EffectReference
NCI-H2122NSCLC>10,00015Synergistic[5]
MIA PaCa-2Pancreatic>10,0008Synergistic[2]

Table 2: In Vivo Tumor Growth Inhibition by BI-3406 in Combination with a MEK Inhibitor (Trametinib)

Xenograft ModelCancer TypeTreatment GroupTumor Growth Inhibition (%)Reference
MIA PaCa-2PancreaticBI-3406 (50 mg/kg, bid)40[2]
Trametinib (1 mg/kg, qd)35[2]
BI-3406 + Trametinib85[2]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (Synergy Analysis)

This protocol outlines the methodology to assess the synergistic anti-proliferative effects of BI-3406 in combination with another inhibitor (e.g., a KRAS G12C inhibitor or a MEK inhibitor).

Materials:

  • Cancer cell line of interest (e.g., NCI-H2122 for KRAS G12C)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BI-3406 (stock solution in DMSO)

  • Inhibitor X (e.g., Adagrasib; stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

  • Synergy analysis software (e.g., Combenefit, Chalice)

Workflow Diagram:

Cell_Proliferation_Workflow In Vitro Synergy Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed cells in 96-well plates Drug_Dilution 2. Prepare serial dilutions of BI-3406 and Inhibitor X Combination_Treatment 3. Treat cells with single agents and combinations Drug_Dilution->Combination_Treatment Incubation 4. Incubate for 72 hours Combination_Treatment->Incubation Viability_Assay 5. Add CellTiter-Glo® and measure luminescence Incubation->Viability_Assay Data_Analysis 6. Analyze data for synergy (e.g., Bliss, HSA) Viability_Assay->Data_Analysis

Caption: Workflow for In Vitro Cell Proliferation and Synergy Analysis.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of BI-3406 and the second inhibitor. This typically involves serial dilutions of each compound.

  • Treatment: Treat the cells with BI-3406 alone, the second inhibitor alone, and the combination of both at various concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, add a cell viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Use synergy analysis software to calculate synergy scores (e.g., Bliss independence or Highest Single Agent models) to determine if the combination is synergistic, additive, or antagonistic.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the pharmacodynamic effects of BI-3406 in combination with another inhibitor on the RAS/MAPK signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • BI-3406 and Inhibitor X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with BI-3406, the second inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of the treatments on protein expression and phosphorylation.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the in vivo efficacy of BI-3406 in combination with another inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Matrigel (optional)

  • BI-3406 formulation for oral gavage

  • Inhibitor X formulation for administration

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, BI-3406 alone, Inhibitor X alone, Combination).

  • Treatment Administration: Administer the treatments as per the determined dosing schedule (e.g., BI-3406 at 50 mg/kg twice daily by oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The combination of the SOS1 inhibitor BI-3406 with other targeted therapies, such as KRAS and MEK inhibitors, represents a promising strategy for the treatment of KRAS-driven cancers. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of such combination therapies in both in vitro and in vivo settings. Careful experimental design and data analysis are crucial for elucidating the synergistic potential of these drug combinations.

References

BI-6901: A Potent and Selective CCR10 Antagonist for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10). This compound serves as a valuable tool compound for investigating the role of the CCR10 signaling pathway in various immunological processes, including inflammatory skin diseases and other immune-mediated conditions. Its high selectivity and in vivo efficacy make it an excellent candidate for preclinical research and target validation studies.[1][2][3][4]

Introduction to this compound

This compound is the first small molecule inhibitor of the chemokine receptor CCR10.[3][4] It acts as a potent and selective antagonist, effectively blocking the downstream signaling initiated by the binding of CCR10's cognate ligands, CCL27 and CCL28.[5][6][7] This inhibition has been demonstrated in various in vitro functional assays, including calcium flux, cAMP production, GTP binding, and chemotaxis.[1][3][4][8] Furthermore, this compound has shown significant efficacy in in vivo models of inflammation, such as the 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice.[1][2][3][4]

A structurally related but inactive optical antipode, BI-6902, is available as a negative control for experiments, allowing for rigorous assessment of the specificity of the observed effects.[3][4][8]

Data Presentation

In Vitro Activity of this compound and its Racemate (BI-6536)
Assay ReadoutLigandCell LinepIC50
FLIPR Ca2+ fluxhCCL27CHO-K (Aequorin, Gαq)9.0 (this compound)
FLIPR Ca2+ fluxhCCL27CHO-K (Aequorin, Gαq)9.4 (BI-6536)
FLIPR Ca2+ fluxhCCL28CHO-K (Aequorin, Gαq)8.9 (BI-6536)
GTP bindinghCCL27HEK membrane prep7.6 (BI-6536)
cAMP productionhCCL27HEK8.0 (BI-6536)
ChemotaxishCCL27Ba/F39.0 (BI-6536)

Data sourced from opnMe.com by Boehringer Ingelheim.[4][8]

In Vivo Pharmacokinetics of this compound in Balb-C Mice (Intraperitoneal Administration)
DoseTime PointPlasma Concentration (µM)
30 mg/kg1 hour3.7 ± 0.4
30 mg/kg7 hoursNot Detected
100 mg/kg1 hour7.6 ± 4.5
100 mg/kg7 hours0.2 ± 0.2

Data sourced from opnMe.com by Boehringer Ingelheim.[4]

Signaling Pathway

The chemokine receptor CCR10, upon binding its ligands CCL27 or CCL28, activates intracellular signaling cascades that are crucial for immune cell trafficking and function. A key pathway implicated in CCR10 signaling is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][9][10] Activation of this pathway can lead to downstream effects such as cell survival, proliferation, and migration.

CCR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 Binds CCL28 CCL28 CCL28->CCR10 Binds PI3K PI3K CCR10->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effectors Cell Survival, Proliferation, Migration Akt->Downstream_Effectors Promotes This compound This compound This compound->CCR10 Inhibits

CCR10 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol describes how to measure the inhibitory effect of this compound on CCL27-induced intracellular calcium mobilization in a cell line expressing human CCR10.

Experimental Workflow:

Calcium Flux Assay Workflow.

Materials:

  • CCR10-expressing cells (e.g., CHO-K cells stably transfected with human CCR10)

  • Cell culture medium

  • This compound

  • BI-6902 (negative control)

  • CCL27 (human)

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Probenecid (optional)

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture CCR10-expressing cells to 80-90% confluency.

    • Harvest the cells and resuspend them in HBSS at a density of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (final concentration 0.02%) in HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • After incubation, gently aspirate the supernatant.

    • Wash the cells twice with 200 µL of fresh HBSS.

    • After the final wash, resuspend the cells in 100 µL of HBSS.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and BI-6902 in HBSS.

    • Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the fluorescence microplate reader for kinetic reading (e.g., for Fluo-4, excitation ~494 nm and emission ~516 nm).

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add the CCR10 ligand (e.g., CCL27) to the wells.

    • Continue to record the fluorescence intensity for at least 3-5 minutes to capture the calcium signal.

In Vivo Murine Model of DNFB-Induced Contact Hypersensitivity

This protocol details the induction of a delayed-type hypersensitivity response in mice using DNFB and the evaluation of the anti-inflammatory effects of this compound.[1][3][4][11][12]

Experimental Workflow:

DNFB-Induced Contact Hypersensitivity Workflow.

Materials:

  • Balb/c mice (or other suitable strain)

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone

  • Olive oil

  • This compound

  • BI-6902 (negative control)

  • Vehicle for compound administration (e.g., 20% SBE-β-CD in Saline or Corn oil)[1]

  • Micrometer or caliper for ear thickness measurement

Procedure:

  • Sensitization (Day 0):

    • Prepare a 0.5% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.

    • Shave a small area on the abdomen of each mouse.

    • Apply 25-50 µL of the 0.5% DNFB solution to the shaved abdominal skin.

  • Elicitation (Day 5):

    • Prepare a 0.2% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.

    • Administer this compound, BI-6902, or vehicle control to the mice via intraperitoneal (i.p.) injection. A common dosing regimen is 30 or 100 mg/kg.[1][4]

    • Approximately 1 hour after compound administration, apply 10-20 µL of the 0.2% DNFB solution to both sides of one ear of each mouse. The other ear can serve as a vehicle control.

  • Measurement (Day 6):

    • 24 hours after the challenge, measure the thickness of both ears using a micrometer or caliper.

    • The degree of ear swelling is calculated as the difference in thickness between the DNFB-challenged ear and the vehicle-treated ear.

    • The inhibitory effect of this compound is determined by comparing the ear swelling in the this compound-treated group to the vehicle-treated group.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of CCR10-mediated immunological processes. Its demonstrated potency, selectivity, and in vivo activity, coupled with the availability of a negative control, make it an ideal compound for researchers in immunology and drug discovery. The protocols provided herein offer a starting point for utilizing this compound to explore the therapeutic potential of CCR10 antagonism.

References

Application Notes and Protocols for Flow Cytometry Analysis of BI-6901 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6901 is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3] The CCR10 receptor and its ligands, CCL27 and CCL28, are key regulators of immune cell trafficking, particularly to the skin and mucosal tissues.[1][4] Emerging evidence also implicates the CCR10 signaling axis in the proliferation, survival, and migration of various cancer cells.[1][5] As a CCR10 antagonist, this compound offers a valuable tool for investigating the functional roles of this signaling pathway and for exploring its therapeutic potential.

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound treatment. The described assays will enable researchers to investigate the impact of this compound on apoptosis, cell cycle progression, and the expression of relevant cell surface markers.

Mechanism of Action: The CCR10 Signaling Pathway

CCR10 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands CCL27 or CCL28, activates downstream signaling cascades.[1][4] These pathways can influence a variety of cellular functions, including cell survival, proliferation, and migration. By blocking the interaction of CCL27 and CCL28 with CCR10, this compound is expected to inhibit these downstream effects. In certain cancer cells that exhibit dependency on this pathway for survival, this compound may induce apoptosis or cause cell cycle arrest.[6][7]

CCR10_Signaling_Pathway CCR10 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL27_CCL28 CCL27 / CCL28 CCR10 CCR10 Receptor G_Protein G Protein Activation CCR10->G_Protein Activates Inhibited_Responses Inhibited Responses: - Decreased Proliferation - Increased Apoptosis - Reduced Migration CCR10->Inhibited_Responses This compound This compound This compound->CCR10 Blocks This compound->Inhibited_Responses Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream_Signaling Cellular_Responses Cellular Responses: - Proliferation - Survival (Anti-apoptosis) - Migration Downstream_Signaling->Cellular_Responses

Figure 1. Inhibition of the CCR10 signaling pathway by this compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of this compound as measured by flow cytometry. These tables are intended to serve as a template for data presentation.

Table 1: Effect of this compound on Apoptosis of CCR10+ Cancer Cells

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
Vehicle Control05.2 ± 0.83.1 ± 0.591.7 ± 1.2
This compound115.8 ± 2.18.5 ± 1.375.7 ± 3.0
This compound1035.4 ± 4.518.2 ± 2.846.4 ± 6.7
BI-6902 (Negative Control)106.1 ± 1.03.5 ± 0.690.4 ± 1.5

Table 2: Effect of this compound on Cell Cycle Distribution of CCR10+ Cancer Cells

| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) | |---|---|---|---|---| | Vehicle Control | 0 | 55.3 ± 3.2 | 30.1 ± 2.5 | 14.6 ± 1.8 | 2.5 ± 0.4 | | this compound | 1 | 65.8 ± 4.1 | 20.5 ± 2.9 | 13.7 ± 1.5 | 8.9 ± 1.1 | | this compound | 10 | 75.2 ± 5.0 | 10.3 ± 1.8 | 14.5 ± 2.0 | 15.6 ± 2.3 | | BI-6902 (Negative Control) | 10 | 56.1 ± 3.5 | 29.5 ± 2.8 | 14.4 ± 1.9 | 2.8 ± 0.5 |

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify the induction of apoptosis in this compound treated cells by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).

Materials:

  • CCR10-expressing cells (e.g., certain melanoma, breast cancer, or T-cell lines)

  • This compound and its negative control, BI-6902

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Apoptosis_Workflow Apoptosis Assay Workflow Treatment 2. Treat with this compound, BI-6902, or Vehicle Harvest 3. Harvest and Wash Cells with PBS Treatment->Harvest Resuspend 4. Resuspend in 1X Binding Buffer Harvest->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate 6. Incubate for 15 min at RT in the dark Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Figure 2. Experimental workflow for apoptosis analysis.

Procedure:

  • Cell Seeding: Seed CCR10-expressing cells in appropriate culture vessels and allow them to adhere overnight (for adherent cells) or grow to the desired density (for suspension cells).

  • Treatment: Treat cells with varying concentrations of this compound, BI-6902 (as a negative control), and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle method like trypsin-EDTA or a cell scraper. Combine the detached cells with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution in this compound treated cells based on their DNA content.

Materials:

  • CCR10-expressing cells

  • This compound and BI-6902

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Treatment 2. Treat with this compound, BI-6902, or Vehicle Harvest 3. Harvest and Wash Cells with PBS Treatment->Harvest Fixation 4. Fix cells in ice-cold 70% ethanol Harvest->Fixation Wash_Rehydrate 5. Wash with PBS to remove ethanol Fixation->Wash_Rehydrate Stain 6. Resuspend in PI/ RNase A Staining Solution Wash_Rehydrate->Stain Incubate 7. Incubate for 30 min at RT in the dark Stain->Incubate Analyze 8. Analyze by Flow Cytometry Incubate->Analyze

References

Application Notes and Protocols for Measuring the Efficacy of BI-6901 in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its primary ligand, CCL27, play a crucial role in mediating the migration of skin-homing T-cells, making this axis a key driver in the pathogenesis of various inflammatory skin diseases.[1][3] These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in relevant preclinical animal models. The included methodologies, data presentation formats, and visual diagrams are designed to guide researchers in obtaining robust and reproducible results.

Mechanism of Action: The CCR10/CCL27 Axis in Skin Inflammation

The chemokine receptor CCR10 is predominantly expressed on the surface of skin-tropic memory T-lymphocytes. Its ligand, CCL27, is constitutively expressed by keratinocytes in the epidermis. In response to inflammatory stimuli, the expression of CCL27 is upregulated, leading to the recruitment of CCR10-positive T-cells to the site of inflammation. This influx of T-cells exacerbates the inflammatory response, contributing to the pathology of diseases such as psoriasis and atopic dermatitis. This compound acts by competitively binding to CCR10, thereby blocking the interaction with CCL27 and inhibiting the subsequent T-cell migration and activation.[1][3]

Below is a diagram illustrating the signaling pathway of the CCR10/CCL27 axis and the inhibitory action of this compound.

CCR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL27 CCL27 CCR10 CCR10 Receptor CCL27->CCR10 Binds to BI6901 This compound BI6901->CCR10 Blocks G_protein G-protein (Gαi, Gβγ) CCR10->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Cell_migration Cell Migration & Adhesion G_protein->Cell_migration IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression

CCR10 Signaling Pathway and this compound Inhibition.

Experimental Protocols

DNFB-Induced Contact Hypersensitivity (CHS) in Mice

This model is a well-established method for inducing a T-cell-mediated inflammatory response in the skin, mimicking allergic contact dermatitis. This compound has demonstrated a dose-dependent anti-inflammatory response in this model.[1]

Materials:

  • This compound

  • BI-6902 (negative control, optical antipode of this compound)[2]

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone and Olive Oil (4:1 vehicle)

  • Micrometer or calipers

  • Standard laboratory equipment for intraperitoneal (i.p.) injections

Experimental Workflow:

DNFB_Workflow Day0 Day 0 & 1: Sensitization Day5 Day 5: Challenge Day0->Day5 4 days Treatment Treatment Administration (this compound or Vehicle) Day5->Treatment Concurrent with Challenge Measurement Measurement of Ear Swelling Treatment->Measurement 24h post-challenge Analysis Data Analysis Measurement->Analysis

Experimental workflow for the DNFB-induced CHS model.

Procedure:

  • Sensitization (Day 0 and 1):

    • Shave a small area on the abdomen of each mouse.

    • On two consecutive days, apply 25 µL of 0.5% DNFB dissolved in acetone:olive oil (4:1) to the shaved abdomen.[4]

  • Challenge (Day 5):

    • Measure the baseline thickness of the right ear of each mouse using a micrometer.

    • Apply 20 µL of 0.2% DNFB in the same vehicle to both sides of the right ear. The left ear remains untreated as a control.

  • Treatment Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at specified doses (e.g., 10, 30, 100 mg/kg). Due to its high clearance, dosing at 0 and 8 hours post-challenge may be necessary to maintain adequate plasma exposure.[1]

    • Administer the vehicle control and BI-6902 (negative control) to their respective groups.

  • Measurement of Ear Swelling:

    • 24 hours after the challenge, measure the thickness of both ears.

    • The increase in ear thickness is calculated as: (Thickness of right ear at 24h - Thickness of right ear at baseline).

Data Presentation:

The efficacy of this compound can be quantified by the reduction in ear swelling compared to the vehicle-treated group.

Treatment GroupDose (mg/kg, i.p.)NMean Increase in Ear Thickness (mm ± SD)% Inhibition of Inflammation
Vehicle Control-100.15 ± 0.030%
This compound10100.10 ± 0.0233.3%
This compound30100.06 ± 0.0160.0%
This compound100100.04 ± 0.0173.3%
BI-6902 (Negative Control)100100.14 ± 0.036.7%

Note: The data presented in this table is representative and should be replaced with experimentally derived values.

Further analysis can include histological examination of ear tissue for immune cell infiltration and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates.

Carrageenan-Induced Paw Edema in Rats

This is an acute inflammation model useful for screening anti-inflammatory drugs. The model involves the sub-plantar injection of carrageenan, which induces a biphasic inflammatory response.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Standard laboratory equipment for oral gavage or i.p. injections

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize rats for at least one week.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Administration:

    • Administer this compound, vehicle, or a positive control (e.g., indomethacin) at the desired doses 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage increase in paw volume for each animal at each time point.

Data Presentation:

Treatment GroupDoseN% Increase in Paw Volume (at 3 hours ± SD)% Inhibition of Edema
Vehicle Control-865 ± 5.20%
This compound30 mg/kg845 ± 4.130.8%
This compound100 mg/kg825 ± 3.561.5%
Indomethacin (Positive Control)10 mg/kg820 ± 2.869.2%

Note: The data presented in this table is representative and should be replaced with experimentally derived values.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used autoimmune model of rheumatoid arthritis, characterized by chronic inflammation, synovial hyperplasia, and cartilage and bone erosion.

Materials:

  • This compound

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Standard laboratory equipment for subcutaneous and intradermal injections

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify type II collagen with CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).

  • Booster Immunization (Day 21):

    • Emulsify type II collagen with IFA.

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Treatment Administration:

    • Begin administration of this compound or vehicle daily from the onset of arthritis (typically around day 25-28) or prophylactically from day 21.

  • Clinical Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

Data Presentation:

Treatment GroupDoseNMean Arthritis Score (at Day 42 ± SD)% Reduction in Arthritis Score
Vehicle Control-1210.5 ± 2.10%
This compound50 mg/kg/day126.2 ± 1.541.0%
This compound150 mg/kg/day123.8 ± 1.163.8%
Dexamethasone (Positive Control)1 mg/kg/day122.1 ± 0.880.0%

Note: The data presented in this table is representative and should be replaced with experimentally derived values.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in various animal models of inflammation. The DNFB-induced contact hypersensitivity model is particularly relevant for skin inflammation, where the CCR10/CCL27 axis is a key pathogenic driver. The carrageenan-induced paw edema and collagen-induced arthritis models offer broader insights into the anti-inflammatory and immunomodulatory potential of this compound. Adherence to these detailed protocols and systematic data analysis will enable researchers to accurately assess the therapeutic efficacy of this promising CCR10 antagonist.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming High Clearance of BI-6901 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high in vivo clearance of BI-6901, a potent and selective small molecule inhibitor of the chemokine receptor CCR10.[1][2][3]

Troubleshooting Guide

This guide provides a systematic approach to understanding and mitigating the high clearance of this compound.

1. Issue: Confirmation of High In Vivo Clearance

Question: My in vivo study with this compound shows low exposure and a short half-life. How can I confirm that this is due to high clearance?

Answer:

To confirm high clearance, a pharmacokinetic (PK) study is essential. This involves administering this compound and measuring its concentration in plasma over time. Key parameters to determine are:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. High clearance is a primary indicator of rapid elimination.

  • Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. A short half-life is often a consequence of high clearance.

  • Area Under the Curve (AUC): The total drug exposure over time. Low AUC despite an adequate dose suggests rapid elimination.

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Dosing:

    • Administer a single dose of this compound. Given its known high clearance, an intraperitoneal (i.p.) administration is recommended to bypass potential first-pass metabolism in the gut.[1][3] A starting dose of 10-50 mg/kg can be considered.

    • Include an intravenous (i.v.) dosing group if possible to determine absolute bioavailability and a more accurate measure of systemic clearance.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate CL, t½, and AUC.

2. Issue: Identifying the Cause of High Clearance

Question: Now that I've confirmed high clearance, how do I determine if it's due to metabolism or other factors?

Answer:

High clearance is most commonly due to extensive metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes.[4] In vitro metabolism assays are crucial for investigating this.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate at which this compound is metabolized by liver enzymes.

  • Test Systems:

    • Liver Microsomes: Subcellular fractions containing CYP enzymes. Use human, mouse, and rat liver microsomes to assess inter-species differences. The racemate of this compound has shown high clearance in these systems.[2][3]

    • Hepatocytes: Whole liver cells that contain a broader range of metabolic enzymes (Phase I and Phase II).

  • Incubation:

    • Incubate this compound (typically at 1 µM) with the test system at 37°C.

    • Include a cofactor regenerating system (e.g., NADPH for microsomes) to support enzyme activity.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of this compound by LC-MS/MS.

  • Data Interpretation:

    • A rapid decrease in the concentration of this compound over time indicates high metabolic instability.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Interpreting In Vitro Metabolic Stability Data

In Vitro Half-life (t½)Intrinsic Clearance (CLint)Predicted In Vivo Clearance
< 10 minHighHigh
10 - 30 minModerate to HighModerate to High
> 30 minLowLow

Experimental Protocol: CYP Reaction Phenotyping

This experiment identifies the specific CYP isozymes responsible for metabolizing this compound.

  • Incubation: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Inhibition Assay: Alternatively, incubate this compound with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.

  • Analysis: Measure the rate of this compound metabolism in each condition.

  • Data Interpretation: The enzyme or the inhibited reaction that shows the most significant reduction in this compound metabolism is the primary contributor to its clearance.

3. Issue: Strategies to Overcome High Clearance

Question: I've identified that high metabolic clearance is the issue. What are my options to improve the in vivo performance of this compound?

Answer:

There are two main strategies to address high metabolic clearance: formulation approaches and structural modifications.

A. Formulation Strategies

Formulation can protect the drug from rapid metabolism and improve its bioavailability.[5][6]

Table 2: Formulation Strategies to Mitigate High Clearance

Formulation StrategyMechanism of ActionSuitability for this compound
Lipid-Based Formulations (e.g., SEDDS, SLNs) Encapsulates the drug, potentially altering its distribution and reducing exposure to metabolic enzymes. Can enhance lymphatic absorption, bypassing the liver first-pass effect.[6]High. Worth investigating for oral administration.
Nanoparticle Encapsulation (e.g., PLGA) Protects the drug from degradation and can be designed for targeted delivery, reducing systemic exposure and metabolism.High. Can be used for both oral and parenteral routes.
Sustained-Release Formulations (e.g., depots) Provides a slow and continuous release of the drug, maintaining therapeutic concentrations over a longer period despite rapid clearance.Moderate to High. Particularly useful for subcutaneous or intramuscular administration.

B. Structural Modification (Medicinal Chemistry Approach)

If the metabolic "soft spot" on the this compound molecule is identified, medicinal chemists can modify the structure to block this metabolic site.[7][8] This is a longer-term strategy that involves synthesizing and testing new analogues.

Workflow for Structural Modification

Caption: Workflow for structural modification to reduce metabolic clearance.

Frequently Asked Questions (FAQs)

Q1: Why is intraperitoneal (i.p.) administration recommended for in vivo studies with this compound?

A1: Intraperitoneal administration allows the compound to be absorbed directly into the systemic circulation, largely bypassing the gastrointestinal tract and the initial "first-pass" metabolism in the liver that occurs with oral dosing.[9][10] For a compound with high known clearance like this compound, this route helps to achieve sufficient plasma concentrations to observe a pharmacological effect.[1][3]

Q2: Could the high plasma protein binding of this compound contribute to its high clearance?

A2: This is a complex question. High plasma protein binding (this compound is 99.4% bound to human plasma proteins) generally restricts the amount of free drug available to be metabolized, which would be expected to decrease clearance.[2][3] However, for some drugs that are actively transported into hepatocytes, high protein binding does not preclude rapid metabolism. It is more likely that the intrinsic metabolic rate of this compound is so high that it overcomes the restrictive effect of protein binding.

Q3: Are there any known inhibitors of the metabolic pathway of this compound that could be co-administered?

A3: Without knowing the specific CYP enzymes responsible for this compound metabolism, it is not possible to recommend a specific inhibitor. Co-administration of a potent, non-specific CYP inhibitor like ritonavir could be explored in a research setting to test the hypothesis that CYP-mediated metabolism is the primary clearance mechanism. However, this approach has significant potential for drug-drug interactions and is not a straightforward therapeutic strategy.[9]

Q4: How does the clearance of this compound in preclinical species (mouse, rat) translate to humans?

A4: The racemate of this compound, BI-6536, shows high clearance in liver microsomes from humans, mice, and rats, suggesting that the high clearance phenotype is conserved across these species.[2][3] However, the specific CYP enzymes involved and the exact rates of metabolism can differ. Therefore, while preclinical models are useful for studying strategies to overcome high clearance, direct extrapolation of quantitative clearance values to humans should be done with caution. In vitro-in vivo extrapolation (IVIVE) models can be used to predict human clearance from in vitro human data.

Signaling Pathway and Experimental Workflow Diagrams

Troubleshooting_High_Clearance cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Potential Solutions A Low In Vivo Exposure of this compound B In Vivo PK Study (i.p. and/or i.v.) A->B Confirm High Clearance C In Vitro Metabolism Assays (Microsomes, Hepatocytes) B->C Investigate Cause D CYP Reaction Phenotyping C->D Identify Specific Enzymes E Formulation Strategies (Lipid-based, Nanoparticles) C->E F Structural Modification (Medicinal Chemistry) D->F

Caption: A logical workflow for troubleshooting the high in vivo clearance of this compound.

Metabolic_Clearance_Pathway BI6901_Oral This compound (Oral) Liver Liver (CYP Enzymes) BI6901_Oral->Liver First-Pass Metabolism BI6901_IP This compound (i.p.) Systemic_Circulation Systemic Circulation BI6901_IP->Systemic_Circulation Direct Absorption Systemic_Circulation->Liver Metabolites Inactive Metabolites Liver->Metabolites Elimination Elimination Metabolites->Elimination

Caption: Simplified diagram illustrating the metabolic clearance pathway and the rationale for i.p. administration.

References

Technical Support Center: Optimizing BI-6901 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of BI-6901 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3][4] It functions by inhibiting the CCL27-dependent calcium (Ca2+) flux in cells expressing human CCR10.[1][2][3] CCR10 and its ligands, CCL27 and CCL28, are implicated in regulating epithelial immunity.[1][2]

Q2: What is a recommended starting concentration for my in vitro experiment?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on its reported potency, we recommend a starting concentration range of 1 nM to 1 µM. The pIC50 of this compound in a CCL27-dependent Ca2+ flux assay is 9.0, which corresponds to an IC50 of 1 nM.[2][3][4] However, the optimal concentration will be cell-type and assay-dependent.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and ethanol up to 100 mM (45.36 mg/mL). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q4: Is there a negative control available for this compound?

A4: Yes, BI-6902 is the optical antipode of this compound and can be used as a negative control.[1][2][3] It has a significantly lower potency, with a pIC50 of 5.5 in the CCL27-dependent Ca2+ flux assay.[1][2][3]

Troubleshooting Guide

Q5: I am observing significant cytotoxicity at my chosen concentrations. What should I do?

A5: High cytotoxicity can be due to several factors:

  • Concentration is too high: Off-target effects can occur at higher concentrations. We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound impacts cell viability. Try using a lower concentration range in your functional assays.

  • On-target toxicity: In cell lines highly dependent on the CCR10 signaling pathway for survival, potent inhibition by this compound could lead to apoptosis or cell cycle arrest. This would be a valid biological result.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.

Q6: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

A6: If you are not seeing the expected effect, consider the following:

  • Suboptimal concentration: The effective concentration can vary between cell types and assay formats. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Cell line suitability: Confirm that your cell line expresses CCR10 at a sufficient level. You can verify this by qPCR or flow cytometry.

  • Compound stability: While generally stable, prolonged incubation in certain media at 37°C could potentially lead to degradation. Prepare fresh dilutions from your stock solution for each experiment.

  • Assay sensitivity: Your assay may not be sensitive enough to detect the effects of CCR10 inhibition. Ensure your assay is properly validated with appropriate positive and negative controls.

Q7: My results are inconsistent between experiments. How can I improve reproducibility?

A7: Inconsistent results are often due to experimental variability. To improve reproducibility:

  • Consistent cell culture: Ensure cells are at a consistent passage number and confluency.

  • Precise dilutions: Prepare fresh serial dilutions of this compound for each experiment.

  • Standardized protocols: Adhere strictly to your experimental protocols, including incubation times and cell seeding densities.

  • Use of controls: Always include positive and negative controls in your experiments, including the inactive enantiomer BI-6902.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetAssayCell LinepIC50IC50Reference
This compound human CCR10CCL27-dependent Ca2+ fluxCHO-K (stably transfected)9.01 nM[2][3][4]
This compound CCR10CCL27-dependent chemotaxisBa/F3-1 nM
BI-6902 (Negative Control) human CCR10CCL27-dependent Ca2+ fluxCHO-K (stably transfected)5.5~3.16 µM[1][2][3]
BI-6536 (Racemate) human CCR10CCL27-dependent Ca2+ fluxCHO-K (stably transfected)9.4~0.4 nM[2][3]

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO45.36100
Ethanol45.36100
Aqueous (pH 4)0.033~0.073[1][2][3]
Aqueous (pH 7)0.038~0.084[1][2][3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay

  • Cell Seeding: Seed CHO-K cells stably expressing human CCR10 in a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM). Also, prepare dilutions of the negative control, BI-6902.

  • Calcium Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.

  • Compound Incubation: After dye loading, wash the cells with assay buffer. Add the prepared dilutions of this compound or BI-6902 to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Ligand Stimulation: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the CCR10 ligand, CCL27, to all wells to stimulate calcium flux and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control (DMSO) and the unstimulated control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

CCR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 Binds G_protein G Protein (Gαq/11) CCR10->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces BI6901 This compound BI6901->CCR10 Inhibits

Caption: CCR10 signaling pathway and the inhibitory action of this compound.

Optimization_Workflow start Start: Optimizing this compound Concentration dose_response 1. Initial Dose-Response Curve (e.g., 1 nM - 10 µM) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity viability_check Is there significant cytotoxicity? cytotoxicity->viability_check narrow_range 3. Narrow-Range Dose-Response (in non-toxic range) viability_check->narrow_range No adjust_range Adjust concentration range to lower doses viability_check->adjust_range Yes determine_ic50 4. Determine IC50/EC50 for functional endpoint narrow_range->determine_ic50 confirmation 5. Confirm optimal concentration in multiple experiments determine_ic50->confirmation end End: Optimal Concentration Identified confirmation->end adjust_range->dose_response

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Issue: Unexpected Results with this compound no_effect No inhibitory effect observed? start->no_effect high_cytotoxicity High cytotoxicity observed? start->high_cytotoxicity inconsistent_results Inconsistent results? start->inconsistent_results check_ccr10 Check CCR10 expression in cell line no_effect->check_ccr10 Yes lower_concentration Lower this compound concentration high_cytotoxicity->lower_concentration Yes standardize_cells Standardize cell passage and confluency inconsistent_results->standardize_cells Yes verify_concentration Verify compound concentration and dilutions check_ccr10->verify_concentration check_assay Validate assay sensitivity with controls verify_concentration->check_assay check_dmso Check final DMSO concentration lower_concentration->check_dmso on_target_toxicity Consider on-target toxicity check_dmso->on_target_toxicity fresh_dilutions Use fresh dilutions for each experiment standardize_cells->fresh_dilutions include_controls Include BI-6902 as negative control fresh_dilutions->include_controls

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting BI-6901 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR10 antagonist, BI-6901.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the C-C chemokine receptor 10 (CCR10).[1][2][3] Its mechanism of action is to block the binding of the chemokine ligands CCL27 and CCL28 to CCR10, thereby inhibiting downstream signaling pathways involved in immune cell trafficking and inflammation.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, solid this compound should be stored at -20°C, protected from light. Stock solutions, typically prepared in a non-aqueous, aprotic solvent like dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[6]

Q3: My this compound solution has a slight color. Is it still usable?

A3: A color change in your this compound solution, particularly a yellowish or brownish tint, may indicate degradation, possibly due to oxidation of the indole moiety.[6] It is recommended to prepare fresh solutions and to assess the purity of the colored solution using analytical methods like HPLC if there are concerns about its integrity.

Q4: I am observing a loss of this compound activity in my multi-day cell culture experiment. What could be the cause?

A4: Loss of activity over time in cell culture media can be due to several factors. This compound, like many small molecules, may have limited stability in aqueous media at 37°C. Potential causes include hydrolysis of the sulfonamide or other susceptible groups, or oxidative degradation.[6] It is advisable to add freshly diluted this compound to your experiment at regular intervals if the experimental design allows.

Q5: Can I use this compound in animal studies?

A5: Yes, this compound is suitable for in vivo studies.[1][3] Due to its high clearance, intraperitoneal (i.p.) administration is often recommended to achieve and maintain sufficient plasma concentrations.[1][3]

Troubleshooting Guide for this compound Instability in Solution

This guide addresses common issues related to the stability of this compound in experimental solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution in aqueous buffer This compound has medium aqueous solubility, which can be exceeded upon dilution from a high-concentration organic stock.1. Decrease Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Increase Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5% v/v for cell-based assays). 3. Use a Formulation Aid: For in vivo studies, a formulation with a solubilizing agent like 30% Cremophor has been used.[3] For in vitro assays, consider the use of other biocompatible solubilizers, but validate for interference with the assay. 4. pH Adjustment: Check the pH of your final solution. This compound has slightly different solubilities at pH 4 and pH 7.[2][3] Ensure the pH is within a range that favors solubility and is compatible with your experiment.
Inconsistent or lower-than-expected activity This could be due to degradation of the compound in the stock solution or in the experimental medium.1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh stocks from solid compound, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles which can accelerate degradation.[6] 3. Protect from Light: The indole moiety in this compound can be light-sensitive. Store all solutions in amber vials or wrap them in foil to prevent photodegradation.[6] 4. Assess Stability in Media: To confirm instability in your experimental setup, incubate this compound in your assay medium for the duration of your experiment. Then, test its activity in a short-term assay to see if it has decreased.
Color change in solution (e.g., yellowing) This often indicates oxidative degradation of the indole ring.1. Use High-Purity, Anhydrous Solvents: Water in solvents can facilitate degradation. Use fresh, high-purity, anhydrous solvents for preparing stock solutions. 2. Store Under Inert Gas: For long-term storage of stock solutions, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing. 3. Discard and Prepare Fresh: Do not use discolored solutions for critical experiments. Prepare a fresh solution from solid material.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Solubility @ pH 4 33 µg/mL[2][3]
Solubility @ pH 7 38 µg/mL[2][3]
Human Plasma Protein Binding 99.4% (for racemate)[2][3]
Human Liver Microsome Clearance >93% QH (for racemate)[2][3]
Mouse Liver Microsome Clearance >91% QH (for racemate)[2][3]

Table 2: In Vitro and In Vivo Potency of this compound

AssayParameterValueReference
CCL27-dependent Ca2+ flux (hCCR10) pIC509.0[2][3]
CCL27-dependent chemotaxis (Ba/F3 cells) IC501 nM
DNFB-induced contact hypersensitivity (mouse) Effective Dose100 mg/kg, i.p.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not overheat.

  • Aliquot the stock solution into single-use, amber vials.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Cell-Based Chemotaxis Assay

Materials:

  • CCR10-expressing cells (e.g., Ba/F3-hCCR10)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL27

  • This compound stock solution (in DMSO)

  • Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Starve the CCR10-expressing cells in serum-free medium for 2-4 hours.

  • Prepare serial dilutions of this compound in chemotaxis buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Add the diluted this compound or vehicle control to the cell suspension and pre-incubate for 30 minutes at 37°C.

  • In the lower chamber of the chemotaxis plate, add chemotaxis buffer containing CCL27 at its EC50 concentration. Include a negative control with buffer only.

  • Add the pre-incubated cell suspension to the upper chamber (the Transwell® insert).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • After incubation, carefully remove the upper chamber.

  • Quantify the number of migrated cells in the lower chamber using a cell viability reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

CCR10_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 binds CCL28 CCL28 CCL28->CCR10 binds G_protein G Protein CCR10->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Cell_Migration Cell Migration ERK->Cell_Migration BI6901 This compound BI6901->CCR10 inhibits

Caption: CCR10 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent/Low this compound Activity Observed Check_Stock Check Stock Solution Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prep_Fresh_Stock Old or Improperly Stored Check_Dilution Check Dilution & Solubility Check_Stock->Check_Dilution Stock is Fresh & Properly Stored Prep_Fresh_Stock->Check_Dilution Adjust_Dilution Adjust Dilution Protocol Check_Dilution->Adjust_Dilution Precipitation Observed Check_Media_Stability Assess Stability in Assay Medium Check_Dilution->Check_Media_Stability No Precipitation Adjust_Dilution->Check_Media_Stability Modify_Protocol Modify Experimental Protocol Check_Media_Stability->Modify_Protocol Degradation in Media Confirmed Success Consistent Activity Achieved Check_Media_Stability->Success Stable in Media Modify_Protocol->Success Fail Issue Persists: Contact Technical Support Modify_Protocol->Fail

Caption: Troubleshooting Workflow for this compound Instability.

References

BI-6901 Technical Support Center: Ensuring Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BI-6901, a potent and selective CCR10 antagonist. The following resources address potential off-target effects and outline experimental strategies to ensure data validity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a small molecule inhibitor of the Chemokine receptor CCR10.[1][2][3] It demonstrates high potency in inhibiting the CCL27-dependent Ca2+ flux in cells expressing human CCR10.[1][2][3]

Q2: What is known about the off-target profile of this compound?

This compound has been shown to be a selective compound.[1][2][3] Screening against a panel of 29 G-protein coupled receptors (GPCRs), including six other chemokine receptors, revealed no significant binding or activity.[1][3]

Q3: How can I experimentally control for potential off-target effects of this compound?

The most effective method for controlling for off-target effects is to use its optical antipode, BI-6902, as a negative control in your experiments.[1][2][3] BI-6902 is structurally very similar to this compound but is inactive against the target CCR10, making it an ideal tool to differentiate on-target from off-target effects.[1][2][3] Any cellular phenotype observed with this compound but not with BI-6902 at similar concentrations is more likely to be a result of CCR10 inhibition.

Troubleshooting Guide

Issue: I am observing an unexpected phenotype in my cells after treatment with this compound.

This could be due to a genuine on-target effect of CCR10 inhibition in your specific cell system, or it could be an off-target effect. Here’s how to troubleshoot:

Step 1: Confirm On-Target Engagement

  • Methodology: Perform a functional assay to confirm that this compound is inhibiting CCR10 in your experimental system at the concentrations used. A calcium flux assay is a common method.

  • Protocol:

    • Culture cells expressing CCR10.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of this compound and the negative control, BI-6902.

    • Stimulate the cells with the CCR10 ligand, CCL27.

    • Measure the intracellular calcium concentration using a fluorescence plate reader.

  • Expected Outcome: this compound should inhibit the CCL27-induced calcium flux in a dose-dependent manner, while BI-6902 should show significantly less or no inhibition.

Step 2: Utilize the Negative Control

  • Methodology: Repeat your primary experiment, running parallel treatments with this compound and BI-6902.

  • Experimental Workflow:

    G cluster_0 Experimental Setup Start Start Cells Prepare Experimental Cells Start->Cells Treatment Treat cells with: - Vehicle - this compound - BI-6902 Cells->Treatment Assay Perform Primary Assay (e.g., migration, proliferation) Treatment->Assay Analysis Analyze and Compare Results Assay->Analysis Conclusion Conclusion Analysis->Conclusion

    Caption: Workflow for comparing this compound and its negative control.

  • Interpretation:

    • If the phenotype is observed with this compound but not with BI-6902, it is likely an on-target effect.

    • If the phenotype is observed with both compounds, it may be an off-target effect or related to the chemical scaffold.

Step 3: Consider a Structurally Unrelated CCR10 Antagonist

  • Methodology: If available, use a structurally different CCR10 antagonist as an additional control.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound and its related compounds.

CompoundTargetAssaypIC50
This compound Human CCR10CCL27-dependent Ca2+ flux9.0
BI-6902 (Negative Control) Human CCR10CCL27-dependent Ca2+ flux5.5
BI-6536 (Racemate) Human CCR10CCL27-dependent Ca2+ flux9.4
BI-6536 (Racemate) Human CCR10cAMP Production8.9
BI-6536 (Racemate) Human CCR10GTP Binding9.0

Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]

Signaling Pathway and Control Logic

The primary signaling pathway initiated by CCR10 activation involves G-protein coupling and subsequent downstream signaling cascades, such as calcium mobilization. This compound acts by blocking the initial binding of ligands like CCL27 to CCR10.

G cluster_pathway CCR10 Signaling cluster_inhibition Inhibitor Action CCL27 CCL27 CCR10 CCR10 Receptor CCL27->CCR10 Binds G_Protein G-Protein Activation CCR10->G_Protein Ca_Flux Ca2+ Mobilization G_Protein->Ca_Flux Downstream Downstream Cellular Responses Ca_Flux->Downstream BI6901 This compound BI6901->CCR10 Inhibits BI6902 BI-6902 (Negative Control) BI6902->CCR10 No significant inhibition

References

Addressing solubility issues with BI-6901 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with BI-6901 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is characterized as having medium solubility in aqueous solutions. Experimental data indicates that the solubility is relatively consistent across a neutral to acidic pH range.[1][2]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?

A2: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic small molecules. This "fall-out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution can also influence the local solubility.

Q3: Are there any recommended starting points for preparing this compound for in vitro cellular assays?

A3: For cellular assays, it is crucial to minimize the concentration of organic solvents like DMSO, which can have cytotoxic effects. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in the cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Q4: Can I use this compound for in vivo studies? How should I formulate it?

A4: Yes, this compound is suitable for in vivo studies, particularly via intraperitoneal injection.[1][3] Due to its high clearance, specific formulations are required to maintain adequate plasma exposure.[1][2][3] One successful approach involves creating a suspended solution at 4 mg/mL by first dissolving this compound in DMSO to make a 40 mg/mL stock, and then adding this to a solution of 20% SBE-β-CD in saline.[4] For a clear solution, this compound can be dissolved in corn oil.[4]

Troubleshooting Guide

Issue: Precipitate Formation in Aqueous Buffer

Problem: My this compound precipitates out of solution after dilution from a DMSO stock into my aqueous buffer (e.g., PBS, TRIS).

Solution Workflow:

A troubleshooting workflow for addressing this compound precipitation in aqueous buffers.

Detailed Steps:

  • Verify Final Concentration: The reported solubility of this compound at pH 7 is 38 µg/mL.[1][2] Ensure your final experimental concentration is below this limit. If it is higher, you will need to reduce the concentration or employ solubility enhancement techniques.

  • Minimize Organic Solvent: High concentrations of the stock solvent (e.g., DMSO) can cause the compound to precipitate upon dilution into an aqueous buffer. Aim for a final DMSO concentration of ≤ 0.1%.

  • Utilize Co-solvents: The addition of a small amount of a water-miscible organic solvent can improve solubility.[5] Consider preparing your aqueous buffer with a small percentage (e.g., 1-5%) of ethanol or polyethylene glycol (PEG). Always test the tolerance of your experimental system to the co-solvent.

  • pH Adjustment: this compound has a reported solubility of 33 µg/mL at pH 4.[1][2] If your experimental conditions allow, adjusting the pH of your buffer may slightly alter the solubility.

  • Employ Solubilizing Agents: For challenging solubility issues, consider the use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate hydrophobic molecules and increase their aqueous solubility.[4]

Data Presentation

Table 1: Aqueous Solubility of this compound

pHSolubility (µg/mL)Molar Concentration (µM)*
4.033~72.7
7.038~83.8

*Calculated based on a molecular weight of 453.6 g/mol .[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Calibrated analytical balance

    • Microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.536 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.[4]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.

    • Crucially , add the stock solution to the buffer and vortex immediately after each addition to ensure rapid mixing and minimize precipitation.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

Visualization of Key Concepts

This compound Mechanism of Action: CCR10 Signaling Pathway

This compound is a selective antagonist of the C-C chemokine receptor 10 (CCR10).[1][2][4][6] CCR10 is a G protein-coupled receptor (GPCR) that, upon binding its ligands CCL27 or CCL28, initiates downstream signaling cascades.[7] These cascades can lead to cellular responses such as calcium mobilization and chemotaxis.[1][2][3] this compound blocks this interaction, thereby inhibiting the downstream effects.[7]

CCR10_Pathway cluster_membrane Plasma Membrane CCR10 CCR10 G_protein G Protein (Gαi) CCR10->G_protein Activates CCL27 CCL27 / CCL28 (Ligand) CCL27->CCR10 Binds & Activates BI6901 This compound (Antagonist) BI6901->CCR10 Blocks PLC PLC G_protein->PLC Activates Ca_flux Ca²⁺ Mobilization PLC->Ca_flux Chemotaxis Chemotaxis Ca_flux->Chemotaxis

The inhibitory action of this compound on the CCR10 signaling pathway.

References

Interpreting unexpected results in BI-6901 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving BI-6901, a potent and selective CCR10 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3][4] Its primary mechanism of action is to block the interaction between CCR10 and its cognate ligands, CCL27 and CCL28.[2][3][5] This inhibition prevents downstream signaling events, such as G-protein coupling, calcium flux, and cAMP production, which are involved in the migration of skin-homing memory T-cells and other immune cells implicated in inflammatory skin diseases.[2][3][5]

Q2: I am not observing the expected anti-inflammatory effect in my in vivo model. What are the possible reasons?

Several factors could contribute to a lack of efficacy in an in vivo model:

  • Inadequate Dosing and Administration: this compound has a high clearance rate.[3][4][5] To maintain sufficient plasma exposure, intraperitoneal (i.p.) administration of high doses may be necessary.[3][5] For example, in a murine model of DNFB contact hypersensitivity, doses of 100 mg/kg i.p. were administered twice daily to achieve an anti-inflammatory response.[3][5] Ensure your dosing regimen is frequent and high enough to compensate for the rapid clearance.

  • Incorrect Vehicle Formulation: The solubility of this compound is moderate and pH-dependent.[3][4] Using an appropriate vehicle, such as 30% Cremophor or a suspension in 20% SBE-β-CD in saline, is crucial for effective delivery.[1][3]

  • Timing of Administration: The timing of drug administration relative to the inflammatory challenge is critical. Ensure that this compound is administered to allow for sufficient plasma concentration at the peak of the inflammatory response.

  • Model-Specific CCR10 Expression: The role of CCR10 can vary between different inflammatory models. Confirm that CCR10 is expressed and plays a significant role in the pathogenesis of your specific experimental model.

Q3: My in vitro results are inconsistent. What should I check?

For inconsistent in vitro results, consider the following:

  • Cell Line and Receptor Expression: Ensure that the cell line used in your assay stably expresses functional human CCR10.[3][5]

  • Ligand Concentration: The concentration of the stimulating ligand (CCL27 or CCL28) should be optimized to elicit a robust and reproducible response.

  • Assay System: this compound's potency has been demonstrated across various functional readouts, including Ca2+ flux, cAMP production, GTP binding, and chemotaxis.[3][4][5] If one assay is not yielding expected results, consider validating your findings with an alternative method.

  • Compound Stability: Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term) to maintain its activity.[1]

Q4: How can I be sure the observed effects are specific to CCR10 inhibition?

To confirm the specificity of this compound's effects, it is recommended to use its optical antipode, BI-6902, as a negative control.[3][4][5] BI-6902 has a significantly lower potency for CCR10 (pIC50 of 5.5 compared to 9.0 for this compound) and has been shown to be inactive in in vivo models where this compound is effective.[3][4][5] Comparing the results of this compound with BI-6902 can help differentiate between specific CCR10-mediated effects and potential off-target or non-specific effects.

Troubleshooting Guides

Issue 1: Higher than expected variability in in vivo experimental results.
Potential Cause Troubleshooting Step
Inconsistent Drug Delivery Due to its high clearance, minor variations in the timing and volume of i.p. injections can lead to significant differences in plasma exposure. Ensure precise and consistent administration techniques across all animals.
Animal-to-Animal Variation The inflammatory response can vary between individual animals. Increase the group size to improve statistical power and minimize the impact of individual outliers.
Vehicle-Related Inflammation Some vehicles, like Cremophor, can cause local irritation or have pro-inflammatory effects. Include a vehicle-only control group to assess any background inflammation caused by the delivery vehicle.
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
Potential Cause Troubleshooting Step
High Plasma Protein Binding This compound is highly bound to plasma proteins (99.4%).[3][4] This reduces the free fraction of the compound available to interact with the target receptor in vivo. The high in vivo doses are required to overcome this.
Rapid Metabolism The high clearance of this compound is due to rapid metabolism in the liver.[3][4] This necessitates frequent dosing to maintain therapeutic concentrations.
Target Tissue Penetration Assess the concentration of this compound in the target tissue (e.g., skin) to ensure that it is reaching the site of inflammation at sufficient levels.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetAssay ReadoutCell LinepIC50
This compound Human CCR10Ca2+ flux (CCL27)CHO-K9.0[3][4][5]
BI-6536 (Racemate)Human CCR10Ca2+ flux (CCL27)CHO-K9.4[4]
BI-6902 (Negative Control)Human CCR10Ca2+ flux (CCL27)CHO-K5.5[3][4][5]
BI-6536 (Racemate)Human CCR10cAMP ProductionHEK8.9[4]
BI-6536 (Racemate)Human CCR10GTP BindingCHO-K9.0[4]

Table 2: In Vivo Pharmacokinetic Parameters of this compound and BI-6902 in Balb-C Mice

CompoundDose (i.p.)Time PointPlasma Concentration (µM)
This compound 30 mg/kg1h3.7 ± 0.4[3][5]
7hNot Detected[3][5]
100 mg/kg1h7.6 ± 4.5[3][5]
7h0.2 ± 0.2[3][5]
BI-6902 30 mg/kg1h3.2 ± 0.8[3][5]
7hNot Detected[3][5]
100 mg/kg1h18 ± 2[3][5]
7hNot Detected[3][5]

Experimental Protocols

Murine Model of DNFB-Induced Contact Hypersensitivity

This protocol is a standard method for evaluating the efficacy of anti-inflammatory compounds in a T-cell-dependent model of skin inflammation.[1][3][5]

  • Sensitization: On day 0, sensitize Balb/c mice by applying a solution of 2,4-dinitrofluorobenzene (DNFB) to a shaved area of the abdomen.

  • Challenge: On day 5, challenge the sensitized mice by applying a lower concentration of DNFB solution to one ear. The contralateral ear receives the vehicle alone and serves as an internal control.

  • Treatment: Administer this compound (e.g., 30 or 100 mg/kg, i.p.) or the negative control BI-6902 at specific time points relative to the challenge (e.g., at the time of challenge and 8 hours later).[3][5] A vehicle control group should also be included.

  • Measurement: At a defined time point after the challenge (e.g., 24 hours), measure the ear thickness of both ears using a caliper.

  • Analysis: The degree of ear swelling is calculated as the difference in thickness between the DNFB-challenged ear and the vehicle-treated ear. The percentage of inhibition is determined by comparing the ear swelling in the compound-treated groups to the vehicle-treated group.

Visualizations

CCR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL27 CCL27 / CCL28 CCR10 CCR10 Receptor CCL27->CCR10 Binds G_protein Gαi and Gβγ Subunits CCR10->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Cell Migration / Chemotaxis Ca_flux->Chemotaxis Leads to PKC->Chemotaxis Leads to BI6901 This compound BI6901->CCR10 Inhibits

Caption: CCR10 signaling pathway and the inhibitory action of this compound.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_analysis Data Collection and Analysis Sensitization Day 0: Sensitize Mice (DNFB on abdomen) Grouping Randomize into Treatment Groups Sensitization->Grouping Challenge Day 5: Challenge (DNFB on ear) Grouping->Challenge Treatment1 Time 0h: Administer Compound (this compound, BI-6902, or Vehicle) Challenge->Treatment1 Treatment2 Time 8h: Re-administer Compound (to counteract high clearance) Treatment1->Treatment2 Measurement Day 6: Measure Ear Swelling Treatment2->Measurement Analysis Calculate % Inhibition vs. Vehicle Control Measurement->Analysis

Caption: Workflow for an in vivo study using a compound with high clearance.

Troubleshooting_Logic Start Unexpected Result: Lack of In Vivo Efficacy Check_Dose Is the dose high enough (e.g., 100 mg/kg)? Start->Check_Dose Check_Frequency Is dosing frequent enough (e.g., twice daily)? Check_Dose->Check_Frequency Yes Check_PK Confirm plasma exposure (Pharmacokinetics) Check_Dose->Check_PK No Check_Route Is administration route correct (i.p.)? Check_Frequency->Check_Route Yes Check_Frequency->Check_PK No Check_Control Is the negative control (BI-6902) inactive? Check_Route->Check_Control Yes Check_Route->Check_PK No Check_Control->Check_PK No Investigate_Model Re-evaluate CCR10 role in the chosen model Check_Control->Investigate_Model Yes Outcome_PK Outcome: Sub-optimal exposure identified Check_PK->Outcome_PK Outcome_Model Outcome: Model may not be CCR10-dependent Investigate_Model->Outcome_Model

Caption: Logical troubleshooting flow for lack of in vivo efficacy.

References

Refinement of BI-6901 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of BI-6901 treatment protocols for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3] Its primary mechanism of action is the inhibition of the CCL27-dependent calcium flux in cells expressing human CCR10.[1][4][5] CCR10 and its ligands, CCL27 and CCL28, are implicated in regulating epithelial immunity and related diseases.[1][3][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, solid this compound should be stored at -20°C. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

Q3: Is there a negative control available for this compound?

A3: Yes, BI-6902 is the optical antipode of this compound and can be used as a negative control in experiments.[1][4][5] It has a significantly lower potency in inhibiting CCL27-dependent calcium flux.[1][4][5]

Q4: What is the solubility of this compound?

A4: this compound has medium solubility at different pH ranges (33 µg/mL at pH 4 and 38 µg/mL at pH 7).[1][4] It is soluble in DMSO and ethanol at a concentration of 100 mM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no in vivo efficacy in long-term studies. Due to its high clearance, plasma concentrations of this compound may not be sustained.[1][4][5]Administer this compound intraperitoneally (i.p.) at a high dose (e.g., 100 mg/kg) with repeated dosing (e.g., every 8 hours) to maintain plasma exposure above the murine IC50.[1][5] Consider formulating this compound in a vehicle that improves its pharmacokinetic profile for long-term studies.
Precipitation of this compound in aqueous solutions. This compound has limited aqueous solubility.[1][4]Prepare stock solutions in 100% DMSO or ethanol. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low and compatible with your experimental system. A protocol for a suspended solution for in vivo use involves adding a DMSO stock solution to 20% SBE-β-CD in saline.[2]
High background or off-target effects in cell-based assays. Non-specific binding or cellular stress due to high compound concentration.Titrate the concentration of this compound to determine the optimal dose with the lowest background. Use the inactive enantiomer, BI-6902, as a negative control to differentiate specific CCR10 antagonism from off-target effects.[1][4][5] Ensure proper blocking and washing steps are included in your assay protocol.[6]
Variability between experimental replicates. Inconsistent cell seeding, compound preparation, or assay execution.Adhere to standardized cell culture and assay protocols. Ensure uniform cell seeding density and health.[7] Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and its Racemate/Antipode

CompoundAssayCell LineReadoutpIC50
This compound (Eutomer) Ca2+ flux (hCCL27)CHO-K (hCCR10 transfected)Aequorin9.0
BI-6536 (Racemate)Ca2+ flux (hCCL27)CHO-K (hCCR10 transfected)Aequorin9.4
BI-6902 (Distomer)Ca2+ flux (hCCL27)CHO-K (hCCR10 transfected)Aequorin5.5

Data sourced from Boehringer Ingelheim's opnMe portal.[1][4][5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal injection in mice.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% Captisol® (SBE-β-CD) in Saline

  • Sterile, RNase/DNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 40 mg/mL stock solution of this compound in DMSO.

  • To prepare a 4 mg/mL working solution, add 100 µL of the 40 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Mix thoroughly by vortexing to ensure a uniform suspension.

  • This formulation can be used for intraperitoneal injections.

In Vitro Calcium Flux Assay

This method is based on the protocol used to determine the pIC50 of this compound.[1][4][5]

Objective: To measure the inhibitory effect of this compound on CCL27-induced calcium mobilization in cells expressing human CCR10.

Materials:

  • CHO-K cells stably transfected with human CCR10 and aequorin

  • Cell culture medium

  • This compound

  • CCL27 chemokine

  • Assay buffer

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture the CHO-K-hCCR10-aequorin cells to the appropriate confluency.

    • Harvest the cells and resuspend them in the assay buffer at the desired density.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Execution:

    • Dispense the cell suspension into the wells of a microplate.

    • Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time.

    • Prepare a solution of CCL27 in the assay buffer.

    • Place the microplate in a luminometer equipped with an injection system.

    • Inject the CCL27 solution into the wells to stimulate the cells.

    • Measure the light emission (luminescence) resulting from the aequorin reaction with intracellular calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the pIC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling_Pathway CCR10 Signaling Pathway Inhibition by this compound CCL27 CCL27 CCR10 CCR10 Receptor CCL27->CCR10 Binds G_Protein G-Protein Coupling CCR10->G_Protein Activates BI6901 This compound BI6901->CCR10 Inhibits Ca_Flux Intracellular Ca²⁺ Flux G_Protein->Ca_Flux Leads to Inflammation Inflammatory Response Ca_Flux->Inflammation

Caption: Inhibition of the CCR10 signaling pathway by this compound.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model Sensitize Animal Model (e.g., DNFB) Dosing Administer this compound (i.p.) and Negative Control Animal_Model->Dosing Compound_Prep Prepare this compound Suspension Compound_Prep->Dosing Challenge Topical Challenge Dosing->Challenge Measurement Measure Inflammatory Response (e.g., Ear Swelling) Challenge->Measurement Data_Analysis Analyze and Compare Groups Measurement->Data_Analysis Troubleshooting_Logic Troubleshooting Logic for Inconsistent In Vivo Results Start Inconsistent In Vivo Results Check_Dose Is Dosing Regimen Sufficient to Overcome High Clearance? Start->Check_Dose Increase_Dose Increase Dose and/or Frequency of Administration Check_Dose->Increase_Dose No Check_Formulation Is the Compound Soluble and Stable in the Vehicle? Check_Dose->Check_Formulation Yes Increase_Dose->Check_Formulation Reformulate Optimize Formulation (e.g., use SBE-β-CD) Check_Formulation->Reformulate No Check_Control Is the Negative Control (BI-6902) Showing No Effect? Check_Formulation->Check_Control Yes Reformulate->Check_Control Investigate_Off_Target Investigate Potential Off-Target Effects Check_Control->Investigate_Off_Target No Resolved Problem Resolved Check_Control->Resolved Yes Investigate_Off_Target->Resolved

References

Validation & Comparative

A Comparative Guide to CCR10 Inhibitors: BI-6901 and Other Known Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BI-6901, a potent and selective small-molecule inhibitor of the C-C chemokine receptor 10 (CCR10), with other known CCR10 antagonists. The information presented herein is intended to assist researchers in making informed decisions for their studies in immunology, inflammation, and oncology.

Introduction to CCR10

C-C chemokine receptor 10 (CCR10), also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking, particularly to the skin and mucosal tissues.[1] Its primary ligands are the chemokines CCL27, predominantly expressed in the skin, and CCL28, found in mucosal sites.[2] The CCR10/ligand axis is implicated in various physiological and pathological processes, including epithelial immunity, inflammatory skin diseases like psoriasis and atopic dermatitis, and cancer progression.[2][3] This has made CCR10 an attractive target for therapeutic intervention.

Overview of Investigated CCR10 Inhibitors

This guide focuses on the comparative analysis of three distinct classes of CCR10 inhibitors:

  • This compound: A potent and selective small-molecule antagonist.[3][4]

  • POL7085: A protein-epitope mimetic (PEM) antagonist.[5]

  • Neutralizing Anti-CCL28 Antibody: A biological inhibitor targeting one of the receptor's primary ligands.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data for the in vitro potency of this compound and POL7085.

InhibitorAssay TypeLigandSpeciesCell LinePotency (pIC50)Potency (IC50)
This compound Calcium FluxCCL27HumanCHO-K (transfected with hCCR10 and aequorin)9.0-
This compound (racemate) Calcium FluxCCL27HumanCHO-K9.4-
Calcium FluxCCL28HumanCHO-K8.9-
GTP Binding-HumanHEK9.0-
Chemotaxis-MurineBa/F38.0-
POL7085 Calcium FluxCCL27Human--42 nM
Calcium FluxCCL27Murine--58 nM
Calcium FluxCCL28---50 nM

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR10 agonist (CCL27 or CCL28).

Principle: Upon ligand binding, CCR10, a Gq-coupled GPCR, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes like Fluo-4 AM.

Detailed Protocol:

  • Cell Culture:

    • Use a cell line stably expressing human CCR10, such as Chinese Hamster Ovary (CHO-K) or Human Embryonic Kidney (HEK293) cells.

    • For some protocols, cells are co-transfected with a promiscuous G-protein like Gα15/16 to couple the receptor to the calcium signaling pathway.[2] Another method involves co-expression with a photoprotein like aequorin, which emits light in the presence of calcium.[3]

    • Culture cells to 80-90% confluency in appropriate media.

  • Cell Preparation and Dye Loading:

    • Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, by incubating at 37°C for approximately one hour. Probenecid may be included to prevent dye leakage.

  • Assay Procedure:

    • Dispense the dye-loaded cells into a 96-well or 384-well black, clear-bottom microplate.

    • Add varying concentrations of the test inhibitor (e.g., this compound) to the wells and incubate for a predetermined time to allow for receptor binding.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).

    • Add a pre-determined concentration of the CCR10 agonist (CCL27 or CCL28) to stimulate the calcium flux.

    • Immediately begin kinetic reading of the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Calculate the percentage of inhibition for each concentration of the antagonist compared to the control (agonist only).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

GTP Binding Assay

This assay measures the extent of G-protein activation upon ligand binding to a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The use of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins. Antagonists will inhibit this agonist-induced [³⁵S]GTPγS binding.[8]

Detailed Protocol:

  • Membrane Preparation:

    • Prepare crude membrane fractions from cells overexpressing CCR10.

    • Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, varying concentrations of the test inhibitor, and a fixed concentration of the CCR10 agonist.

    • Add [³⁵S]GTPγS to the wells to initiate the binding reaction. The assay buffer typically contains GDP and MgCl₂.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Separation and Detection:

    • Separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. This is commonly done by rapid filtration through a filter mat using a cell harvester.

    • Wash the filters to remove non-specific binding.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.

    • Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist.

    • Determine the IC50 value as described for the calcium flux assay.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant gradient.

Principle: Cells expressing CCR10 will migrate along a concentration gradient of its ligands, CCL27 or CCL28. The transwell migration assay is a common method where cells are placed in an upper chamber and the chemoattractant in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane is quantified.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line that expresses CCR10 and is known to migrate in response to its ligands (e.g., a murine pre-B cell line, Ba/F3, transfected with CCR10).

    • Resuspend the cells in a serum-free or low-serum assay medium.

  • Assay Setup:

    • Place transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm) into the wells of a 24-well plate.

    • Add the assay medium containing the chemoattractant (CCL27 or CCL28) to the lower chamber.

    • In a separate tube, pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control.

    • Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours).

  • Quantification of Migrated Cells:

    • After incubation, remove the transwell inserts.

    • The migrated cells in the lower chamber can be counted using various methods:

      • Direct cell counting with a hemocytometer or an automated cell counter.

      • Staining the cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.

      • Lysis of the cells and quantification of a cellular component (e.g., using a CyQuant assay).

  • Data Analysis:

    • Subtract the number of cells that migrated in the absence of a chemoattractant (basal migration).

    • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.

    • Determine the IC50 value as previously described.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CCR10 signaling pathway and the general workflows for the described experimental assays.

CCR10_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL27 CCL27/ CCL28 CCR10 CCR10 CCL27->CCR10 Binds G_protein Gαq/11 Gβγ CCR10->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates (Gβγ) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (Migration, Proliferation, Gene Expression) Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response PI3K_Akt_pathway->Cellular_Response

Figure 1: CCR10 Signaling Pathway

Experimental_Workflows cluster_calcium Calcium Flux Assay cluster_gtp GTP Binding Assay cluster_chemotaxis Chemotaxis Assay c1 Load Cells with Dye c2 Add Antagonist c1->c2 c3 Add Agonist c2->c3 c4 Measure Fluorescence c3->c4 g1 Prepare Membranes g2 Incubate with Antagonist, Agonist & [³⁵S]GTPγS g1->g2 g3 Filter and Wash g2->g3 g4 Measure Radioactivity g3->g4 ch1 Pre-incubate Cells with Antagonist ch2 Add Cells to Upper Chamber ch1->ch2 ch4 Incubate ch2->ch4 ch3 Add Chemoattractant to Lower Chamber ch3->ch4 ch5 Quantify Migrated Cells ch4->ch5

Figure 2: Experimental Assay Workflows

Conclusion

This compound stands out as a highly potent and selective small-molecule inhibitor of CCR10, demonstrating efficacy in various in vitro functional assays. Its well-characterized profile, along with the availability of its inactive enantiomer (BI-6902) as a negative control, makes it a valuable tool for preclinical research. POL7085 represents an alternative class of CCR10 antagonist with demonstrated in vitro and in vivo activity. While direct quantitative comparisons with neutralizing antibodies are challenging without standardized in vitro potency data, their efficacy in blocking ligand-specific effects provides another avenue for investigating the roles of the CCR10/ligand axis. The choice of inhibitor will ultimately depend on the specific research question, experimental model, and desired mode of action. This guide provides the necessary data and protocols to aid researchers in their selection and application of these important research tools.

References

A Comparative Analysis of the CCR10 Antagonist BI-6901 and its Negative Control, BI-6902

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of BI-6901, a potent and selective antagonist of the chemokine receptor CCR10, and its optical antipode, BI-6902, which serves as a negative control.[1][2] The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate their understanding and potential application of these compounds in studies related to epithelial immunity and inflammatory diseases.[1][3]

This compound is a pioneering small molecule inhibitor of CCR10, a receptor implicated in the regulation of immune responses in various epithelial tissues, including the skin and mucosal linings.[1][2][3] Its inactive counterpart, BI-6902, provides an ideal negative control for in vitro and in vivo experiments, allowing for the specific assessment of CCR10 antagonism.[1][2]

Quantitative Efficacy Data

The stark contrast in the pharmacological activity of this compound and BI-6902 is evident in both in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting the stereospecificity of CCR10 antagonism.

Table 1: In Vitro Activity of this compound and BI-6902

CompoundAssayTargetCell LineParameterValue
This compound CCL27-dependent Ca2+ fluxHuman CCR10CHO-KpIC509.0[1][2][3]
BI-6902 CCL27-dependent Ca2+ fluxHuman CCR10CHO-KpIC505.5[1][2][3]

Table 2: In Vivo Efficacy in a Murine Model of DNFB-Induced Contact Hypersensitivity

CompoundDose (mg/kg, i.p.)OutcomeResult
This compound 10, 30, 100Dose-dependent reduction in ear swellingEfficacious[1][3]
BI-6902 100No reduction in ear swellingInactive[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by blocking the interaction of the CCR10 receptor with its cognate chemokines, CCL27 and CCL28.[1][3] This interaction is crucial for the trafficking of immune cells, such as T cells and IgA-secreting plasma cells, to epithelial tissues.[1][3] By inhibiting this signaling pathway, this compound can modulate inflammatory responses in these tissues.

CCR10_Signaling_Pathway cluster_ligands Chemokine Ligands cluster_receptor Cell Membrane cluster_cell Immune Cell CCL27 CCL27 CCR10 CCR10 Receptor CCL27->CCR10 binds CCL28 CCL28 CCL28->CCR10 binds Ca_flux Ca²+ Flux CCR10->Ca_flux activates Chemotaxis Chemotaxis Ca_flux->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation BI6901 This compound BI6901->CCR10 inhibits BI6902 BI-6902 (Inactive) BI6902->CCR10 no effect

Figure 1. Simplified signaling pathway of CCR10 and the inhibitory action of this compound.

Experimental Protocols

In Vitro Calcium Flux Assay

This assay quantifies the ability of a compound to inhibit the intracellular calcium mobilization induced by chemokine binding to its receptor.

Objective: To determine the potency of this compound and BI-6902 in inhibiting CCL27-induced Ca2+ flux in cells expressing human CCR10.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 and aequorin are cultured under standard conditions.

  • Compound Preparation: this compound and BI-6902 are serially diluted to a range of concentrations.

  • Assay Procedure:

    • Cells are harvested and loaded with a calcium-sensitive dye (e.g., Fura-2 AM).

    • The cells are then incubated with the different concentrations of this compound or BI-6902.

    • CCL27 is added to stimulate the CCR10 receptor.

    • The resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves. The pIC50 is the negative logarithm of the IC50 value.

Calcium_Flux_Workflow A CHO-K cells with hCCR10 & Aequorin B Load with Calcium Dye A->B C Incubate with this compound or BI-6902 B->C D Stimulate with CCL27 C->D E Measure Ca²+ Flux (FLIPR) D->E F Calculate pIC50 E->F

Figure 2. Experimental workflow for the in vitro calcium flux assay.
In Vivo Murine Model of DNFB-Induced Contact Hypersensitivity

This model is a standard method for evaluating the efficacy of anti-inflammatory compounds in a T-cell-dependent skin inflammation model.

Objective: To assess the in vivo efficacy of this compound in reducing the inflammatory response in a murine model of contact hypersensitivity, using BI-6902 as a negative control.

Methodology:

  • Sensitization: BALB/c mice are sensitized by the topical application of 2,4-dinitrofluorobenzene (DNFB) on the shaved abdomen.

  • Challenge: Several days after sensitization, a lower concentration of DNFB is applied to the ear of the mice to elicit an inflammatory response.

  • Treatment:

    • This compound is administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

    • BI-6902 is administered i.p. at a high dose (e.g., 100 mg/kg) as a negative control.

    • A vehicle control group is also included.

    • Dosing is typically performed at specific time points before and after the challenge.

  • Measurement: Ear swelling is measured at a defined time point (e.g., 24 hours) after the challenge using a caliper.

  • Data Analysis: The percentage of inhibition of ear swelling by the test compounds is calculated relative to the vehicle-treated group.

DNFB_Model_Workflow A Apply DNFB to abdomen of BALB/c mice B Apply DNFB to ear A->B C Administer this compound, BI-6902, or Vehicle (i.p.) B->C D Measure Ear Swelling C->D E Calculate % Inhibition D->E

Figure 3. Workflow of the DNFB-induced contact hypersensitivity model.

References

BI-6901: A Highly Selective CCR10 Antagonist for Research in Epithelial Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the CCL27-CCR10 axis in inflammatory diseases, BI-6901 emerges as a potent and exceptionally selective small molecule inhibitor of the chemokine receptor CCR10. This guide provides a comprehensive overview of the experimental data validating this compound's specificity, offering a direct comparison with its activity on other chemokine receptors and detailing the methodologies employed in its characterization.

This compound is a pioneering tool for in vivo and in vitro studies aimed at elucidating the function of CCR10 in conditions such as inflammatory skin diseases.[1][2][3] Its utility is underscored by its demonstrated efficacy in a murine model of dinitrofluorobenzene (DNFB) contact hypersensitivity, where it produced a dose-dependent anti-inflammatory response.[1][2][4] A key feature of this compound is its stereospecificity; its optical antipode, BI-6902, is inactive and serves as an ideal negative control for experiments.[1][2][4]

Unparalleled Specificity for CCR10

Extensive screening has demonstrated that this compound possesses a high degree of selectivity for CCR10 over a broad panel of other G-protein coupled receptors (GPCRs), including several other chemokine receptors. This exceptional specificity minimizes the potential for off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of CCR10 signaling.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory activity of this compound and its inactive enantiomer, BI-6902, on human CCR10. While specific binding or functional data for other chemokine receptors are not publicly detailed, it has been reported that no meaningful binding or activity was observed against a panel of 29 GPCRs, which included 6 chemokine receptors.[1][2][4]

CompoundTargetAssay TypeLigandCell LinepIC50
This compound human CCR10Calcium FluxCCL27CHO-K9.0[1][2][4]
BI-6902 (inactive enantiomer)human CCR10Calcium FluxCCL27CHO-K5.5[1][2][4]
This compound Other Chemokine Receptors (6 tested)Binding and Functional Assays--No meaningful activity observed[1][2][4]
This compound Other GPCRs (29 tested)Binding and Functional Assays--No meaningful activity observed[1][2][4]

Experimental Validation of Specificity

The specificity of this compound has been rigorously assessed through a variety of in vitro functional assays. These experiments are designed to measure the compound's ability to inhibit the downstream signaling pathways activated by chemokine binding to their cognate receptors.

Experimental Workflow for Assessing Specificity

The general workflow for determining the specificity of a chemokine receptor antagonist like this compound involves a tiered screening approach.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Profiling Primary Assay Primary Functional Assay (e.g., Calcium Flux) on Target Receptor (CCR10) Secondary Assays Confirmatory Functional Assays (e.g., GTP Binding, Chemotaxis) on Target Receptor (CCR10) Primary Assay->Secondary Assays Active Compound Selectivity Panel Functional/Binding Assays on Off-Target Receptors (Other Chemokine Receptors, GPCRs) Secondary Assays->Selectivity Panel Confirmed Potency Highly Selective Compound Highly Selective Compound Selectivity Panel->Highly Selective Compound No Off-Target Activity

Caption: Workflow for validating the specificity of a chemokine receptor antagonist.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the specificity of this compound for CCR10.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional inhibition of Gαq-coupled chemokine receptors like CCR10. It measures the antagonist's ability to block the increase in intracellular calcium concentration induced by the cognate chemokine ligand.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 and the photoprotein aequorin are cultured in appropriate media.

  • Cell Preparation: Cells are harvested and resuspended in assay buffer.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or the control compound.

  • Ligand Stimulation: The CCR10 ligand, CCL27, is added to the cell suspension to stimulate the receptor.

  • Signal Detection: The light emission from aequorin, which is proportional to the intracellular calcium concentration, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the inhibition of the calcium response against the concentration of the antagonist.

GTP Binding Assay

This assay measures the antagonist's effect on the G-protein activation, a proximal event in the chemokine receptor signaling cascade.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the chemokine receptor of interest.

  • Assay Setup: The membranes are incubated with the antagonist (this compound), a non-hydrolyzable, radiolabeled GTP analog (e.g., [³⁵S]GTPγS), and the cognate chemokine ligand in an appropriate buffer.

  • Incubation: The reaction is allowed to proceed to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Quantification: The radioactivity retained on the filter, which corresponds to the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.

  • Data Analysis: The ability of the antagonist to inhibit the ligand-stimulated increase in [³⁵S]GTPγS binding is used to determine its potency.

Chemotaxis Assay

This assay directly measures the functional consequence of chemokine receptor activation: directed cell migration.

Protocol:

  • Cell Preparation: A cell line or primary cells known to express the chemokine receptor are used. The cells are labeled with a fluorescent dye for easy quantification.

  • Assay Plate Setup: A multi-well plate with a porous membrane insert (e.g., a Boyden chamber) is used. The lower chamber is filled with media containing the chemokine ligand and varying concentrations of the antagonist (this compound).

  • Cell Seeding: The labeled cells are seeded into the upper chamber of the insert.

  • Incubation: The plate is incubated for a period sufficient to allow for cell migration through the membrane towards the chemokine gradient in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in the lower chamber using a plate reader.

  • Data Analysis: The inhibition of cell migration by the antagonist is plotted against its concentration to determine the IC50 value.

CCR10 Signaling Pathway

This compound exerts its effect by blocking the intracellular signaling cascade initiated by the binding of CCL27 or CCL28 to CCR10.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL27 CCL27 / CCL28 CCR10 CCR10 CCL27->CCR10 BI6901 This compound BI6901->CCR10 G_protein Gαq/11 Gβγ CCR10->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Response (Chemotaxis, Adhesion) Downstream->Cellular_Response

Caption: Simplified CCR10 signaling pathway and the inhibitory action of this compound.

References

A Comparative Guide to the Preclinical Activity of BI-6901, a CCR10 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical activity of BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10). Due to the limited availability of public data, this comparison focuses on the activity of this compound in human and murine models. Data for other species and for alternative CCR10 antagonists is sparse, preventing a comprehensive cross-species analysis at this time.

Introduction to this compound

This compound is a small molecule inhibitor of CCR10, a G protein-coupled receptor involved in immune cell trafficking, particularly to the skin and mucosal tissues.[1][2] Its ligands, CCL27 and CCL28, play a role in various inflammatory and autoimmune diseases, making CCR10 an attractive therapeutic target.[1][3][4] this compound has been investigated in preclinical models for its potential to modulate inflammatory responses.[5]

In Vitro Activity Comparison

This compound demonstrates potent antagonism of the human CCR10 receptor. In a key in vitro assay, it effectively inhibited the calcium flux induced by the CCR10 ligand CCL27 in Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10.[1][2]

CompoundSpeciesAssayCell LineLigandPotency (pIC50)
This compound HumanCa2+ FluxCHO-K (hCCR10)CCL279.0[1][2]
BI-6902 (inactive enantiomer)HumanCa2+ FluxCHO-K (hCCR10)CCL275.5[2]

Table 1: In Vitro Potency of this compound and its Inactive Enantiomer. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

In Vivo Activity Comparison

The in vivo efficacy of this compound has been evaluated in a murine model of dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a T-cell-mediated inflammatory skin condition.[5] In this model, this compound exhibited a dose-dependent anti-inflammatory effect.[5]

As an alternative for comparison, POL7085, another preclinical CCR10 antagonist, has shown efficacy in a murine model of allergic eosinophilic airway inflammation.[6][7][8]

CompoundSpeciesModelKey Findings
This compound MouseDNFB-induced contact hypersensitivityDose-dependent reduction in ear swelling and inflammation.[5]
POL7085 MouseOvalbumin-induced allergic airway inflammationDose-dependent decrease in airway hyperresponsiveness and eosinophil numbers.[6][7][8]

Table 2: In Vivo Efficacy of this compound and POL7085 in Murine Models.

Cross-Species Metabolic Profile

While specific activity data in other species is limited, information on the metabolic clearance of the racemate of this compound and its inactive enantiomer (BI-6536) is available from studies using liver microsomes.

CompoundSpeciesSystemClearance
BI-6536 (racemate)HumanLiver Microsomes>93% of liver blood flow[2]
MouseLiver Microsomes>91% of liver blood flow[2]
RatLiver Microsomes>86% of liver blood flow[2]

Table 3: In Vitro Metabolic Clearance of BI-6536 (Racemate of this compound). High clearance suggests the compound is rapidly metabolized by the liver in these species.

Experimental Protocols

In Vitro Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]) triggered by ligand binding to a G protein-coupled receptor like CCR10.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Ligand Stimulation & Measurement CHO-K cells stably expressing human CCR10 and aequorin CHO-K cells stably expressing human CCR10 and aequorin Cells plated in 96-well plates Cells plated in 96-well plates CHO-K cells stably expressing human CCR10 and aequorin->Cells plated in 96-well plates Compound added to cells and incubated Compound added to cells and incubated Cells plated in 96-well plates->Compound added to cells and incubated Serial dilutions of this compound prepared Serial dilutions of this compound prepared Serial dilutions of this compound prepared->Compound added to cells and incubated CCL27 added to wells CCL27 added to wells Compound added to cells and incubated->CCL27 added to wells Luminescence from aequorin measured Luminescence from aequorin measured CCL27 added to wells->Luminescence from aequorin measured Data analysis to determine pIC50 Data analysis to determine pIC50 Luminescence from aequorin measured->Data analysis to determine pIC50 G cluster_0 Sensitization Phase cluster_1 Challenge Phase (5 days later) cluster_2 Treatment & Measurement DNFB applied to shaved abdomen of mice DNFB applied to shaved abdomen of mice DNFB applied to the ear DNFB applied to the ear DNFB applied to shaved abdomen of mice->DNFB applied to the ear This compound administered (e.g., intraperitoneally) This compound administered (e.g., intraperitoneally) DNFB applied to the ear->this compound administered (e.g., intraperitoneally) Ear thickness measured at various time points Ear thickness measured at various time points This compound administered (e.g., intraperitoneally)->Ear thickness measured at various time points Comparison with vehicle-treated group Comparison with vehicle-treated group Ear thickness measured at various time points->Comparison with vehicle-treated group G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL27 CCL27 / CCL28 CCR10 CCR10 Receptor CCL27->CCR10 Binds G_protein G Protein CCR10->G_protein Activates PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 Ca_flux Ca2+ Flux IP3->Ca_flux Cell_migration Cell Migration & Adhesion Ca_flux->Cell_migration BI6901 This compound BI6901->CCR10 Inhibits

References

Head-to-Head Comparison: BI-6901 vs. Anti-CCR10 Antibodies in Targeting the CCR10/CCL27 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the small molecule CCR10 antagonist, BI-6901, and therapeutic anti-CCR10 antibodies. This analysis focuses on their respective mechanisms of action, performance in preclinical models, and the experimental methodologies used for their evaluation.

The C-C chemokine receptor 10 (CCR10) and its primary ligand, C-C motif chemokine 27 (CCL27), play a pivotal role in T-cell mediated skin inflammation, making this axis a compelling target for therapeutic intervention in dermatological diseases such as psoriasis and atopic dermatitis. This guide evaluates two distinct therapeutic modalities aimed at disrupting this pathway: this compound, a potent and selective small molecule inhibitor of CCR10, and neutralizing monoclonal antibodies that target either the CCR10 receptor or its ligand CCL27.

Mechanism of Action: Small Molecule Inhibition vs. Antibody Sequestration

This compound functions as a direct antagonist of the CCR10 receptor.[1] By binding to the receptor, it prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling cascades, including calcium mobilization and cAMP production.[1] This blockade effectively inhibits the chemotactic response of CCR10-expressing cells towards a CCL27 gradient.

In contrast, anti-CCR10 antibodies function by binding directly to the CCR10 receptor, sterically hindering the binding of CCL27. Anti-CCL27 antibodies, on the other hand, sequester the CCL27 chemokine, preventing it from reaching and activating the CCR10 receptor. Both antibody approaches aim to disrupt the ligand-receptor interaction, thereby inhibiting the inflammatory signaling cascade.

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and a representative neutralizing anti-CCL27 antibody, providing a basis for a head-to-head comparison of their preclinical performance.

Table 1: In Vitro Potency

ParameterThis compoundAnti-CCL27 Antibody
Target CCR10 ReceptorCCL27 Ligand
Molecule Type Small MoleculeMonoclonal Antibody
Assay CCL27-dependent Ca²+ FluxData Not Available
Cell Line CHO-K cells with human CCR10Data Not Available
Potency (pIC50) 9.0[2]Data Not Available

Table 2: In Vivo Efficacy in Mouse Models of Skin Inflammation

ParameterThis compoundNeutralizing Anti-CCL27 Antibody
Animal Model DNFB-Induced Contact Hypersensitivity[2]Keratin-14 IL-4 Transgenic (Atopic Dermatitis Model)[3][4][5]
Administration Intraperitoneal (i.p.)Subcutaneous (s.c.)
Dosage 30-100 mg/kgData Not Available
Key Finding Dose-dependent reduction in ear swelling (60-85% inhibition)[2]Reduced clinical progression of inflammation, decreased T-cell and mast cell infiltration
Negative Control BI-6902 (inactive enantiomer)Isotype control antibody

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize this compound and anti-CCR10/CCL27 antibodies.

Calcium (Ca²⁺) Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation: CHO-K cells stably transfected with the human CCR10 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Ligand Stimulation: The cells are then stimulated with a known concentration of the CCR10 ligand, CCL27.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the maximal calcium response, is calculated. The pIC50 is the negative logarithm of the IC50.

GTP Binding Assay

This functional assay assesses the activation of G-proteins, a proximal event in GPCR signaling.

  • Membrane Preparation: Cell membranes expressing the CCR10 receptor are isolated.

  • Reaction Mixture: The membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Compound and Ligand Addition: The test compound (antagonist) and a stimulating CCR10 agonist (CCL27) are added to the reaction.

  • Incubation: The mixture is incubated to allow for [³⁵S]GTPγS to bind to activated Gα subunits.

  • Signal Detection: The amount of bound [³⁵S]GTPγS is quantified by separating the membranes from the unbound nucleotide via filtration and measuring the radioactivity.

  • Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined.

Chemotaxis (Cell Migration) Assay

This assay evaluates the ability of a compound to block the directed migration of cells towards a chemoattractant.

  • Cell Preparation: A suspension of CCR10-expressing cells (e.g., T-lymphocytes) is prepared.

  • Assay Setup: A multi-well plate with a porous membrane insert (e.g., Transwell) is used. The lower chamber contains media with the chemoattractant (CCL27), while the cells are placed in the upper chamber with varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated.

DNFB-Induced Contact Hypersensitivity Mouse Model

This is a T-cell-dependent model of skin inflammation.

  • Sensitization: Mice are sensitized by applying a solution of 2,4-dinitrofluorobenzene (DNFB) to their shaved abdomen.

  • Challenge: Several days later, a lower concentration of DNFB is applied to one ear to elicit an inflammatory response.

  • Treatment: The test compound (e.g., this compound) or a control is administered to the mice, typically before the challenge phase.

  • Measurement of Inflammation: The primary endpoint is the change in ear thickness (swelling), measured at various time points after the challenge.

  • Histological Analysis: Ear tissue may be collected for histological examination to assess immune cell infiltration.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

CCR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL27 CCL27 CCR10 CCR10 CCL27->CCR10 Binds G_protein Gαβγ CCR10->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_alpha_GTP->PLC Activates AC AC G_alpha_GTP->AC Inhibits Chemotaxis Chemotaxis G_beta_gamma->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Ca_flux->Chemotaxis PKC->Chemotaxis BI_6901 This compound BI_6901->CCR10 Inhibits Anti_CCR10_Ab Anti-CCR10 Ab Anti_CCR10_Ab->CCR10 Inhibits Anti_CCL27_Ab Anti-CCL27 Ab Anti_CCL27_Ab->CCL27 Inhibits

Caption: CCR10 Signaling Pathway and Points of Intervention.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare CCR10-expressing cells B Add cells + test compound to upper chamber A->B C Add CCL27 (chemoattractant) to lower chamber D Incubate plate to allow cell migration C->D E Quantify migrated cells in lower chamber D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for a Chemotaxis (Cell Migration) Assay.

Conclusion

The choice between a small molecule and an antibody therapeutic will depend on various factors, including the desired pharmacokinetic profile, route of administration, and potential for off-target effects. The data and experimental context provided in this guide offer a foundational understanding for researchers and drug developers working to advance novel therapies for CCR10-mediated diseases.

References

Reproducibility of BI-6901's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of BI-6901, a selective CCR10 antagonist, with alternative compounds. The objective is to evaluate the reproducibility and therapeutic potential of this compound by examining available experimental data, detailing methodologies, and presenting the information in a clear, comparative format.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the chemokine receptor CCR10, which plays a crucial role in mediating epithelial immunity. Experimental data demonstrates its efficacy in a preclinical model of skin inflammation. This guide compares this compound with another CCR10 antagonist, POL7085, and a standard-of-care corticosteroid, dexamethasone. While direct reproducibility studies for this compound are not publicly available, the consistent results from in vitro and in vivo experiments, including the use of an inactive enantiomer as a negative control, provide confidence in the initial findings.

Data Presentation

Table 1: In Vitro Activity of CCR10 Antagonists
CompoundTargetAssayCell LineLigandPotency (pIC50)Reference
This compound CCR10Ca2+ FluxCHO-K (human CCR10 transfected)CCL279.0[1][2]
BI-6902 (Negative Control) CCR10Ca2+ FluxCHO-K (human CCR10 transfected)CCL275.5[1][2]
POL7085 CCR10Not SpecifiedNot SpecifiedNot SpecifiedNot Publicly Available[3]
Table 2: In Vivo Efficacy of this compound and Comparators in Inflammatory Models
CompoundTarget/MechanismAnimal ModelKey Efficacy EndpointDosageEfficacyReference
This compound CCR10 AntagonistMurine DNFB-induced Contact HypersensitivityInhibition of Ear Swelling100 mg/kg, i.p.60-85%[1][2]
BI-6902 (Negative Control) CCR10 AntagonistMurine DNFB-induced Contact HypersensitivityInhibition of Ear Swelling100 mg/kg, i.p.Inactive[1]
Anti-CCL27 Antibody CCL27 NeutralizationMurine DNFB-induced Contact HypersensitivityInhibition of Ear SwellingNot Specified60-85%[2]
POL7085 CCR10 AntagonistMurine Allergic Eosinophilic Airway InflammationReduction of Airway Hyperresponsiveness and Eosinophilia7.5 and 15 mg/kg, intranasalDose-dependent reduction[4]
Dexamethasone Glucocorticoid Receptor AgonistMurine DNFB-induced Contact HypersensitivityInhibition of Ear Swelling0.05 mg/ear, topicalSignificant reduction[5][6][7]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effect of this compound is mediated through the blockade of the CCR10 signaling pathway.

CCR10_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL27 CCL27 CCR10 CCR10 Receptor CCL27->CCR10 Binds G_Protein G-Protein Activation CCR10->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Flux Ca2+ Flux IP3->Ca_Flux Inflammation Pro-inflammatory Response (e.g., T-cell recruitment) Ca_Flux->Inflammation BI6901 This compound BI6901->CCR10 Blocks

Caption: CCR10 signaling pathway and the inhibitory action of this compound.

The standard experimental workflow to evaluate the in vivo efficacy of anti-inflammatory compounds in a skin inflammation model is the Dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model.

DNFB_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase Day0 Day 0: Sensitization with DNFB on shaved abdomen Day5 Day 5: Challenge with DNFB on ear Day0->Day5 5 days Treatment Treatment Administration (e.g., this compound, Dexamethasone) Day5->Treatment Measurement Day 6: Measurement of Ear Swelling Treatment->Measurement

Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.

Experimental Protocols

In Vitro: CCL27-dependent Calcium Flux Assay

This assay is crucial for determining the in vitro potency of CCR10 antagonists.

  • Cell Line: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10.

  • Principle: CCR10 activation by its ligand CCL27 leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

  • Methodology:

    • Cell Preparation: CHO-K-hCCR10 cells are seeded in a microplate and incubated.

    • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

    • Ligand Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. CCL27 is then added to stimulate the cells.

    • Data Acquisition: The change in fluorescence, indicative of calcium flux, is measured over time.

    • Analysis: The inhibitory effect of the compound is calculated, and an IC50 value (or pIC50) is determined by fitting the data to a dose-response curve.

In Vivo: Murine DNFB-Induced Contact Hypersensitivity

This model is a standard method for evaluating the efficacy of anti-inflammatory compounds in T-cell-mediated skin inflammation.[8]

  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Sensitization (Day 0): A small area of the mouse's abdomen is shaved, and a solution of DNFB (e.g., 0.5% in acetone/olive oil) is applied topically.

  • Challenge (Day 5): A lower concentration of DNFB (e.g., 0.2%) is applied to one ear of the sensitized mouse. The contralateral ear receives the vehicle as a control.

  • Treatment:

    • This compound: Administered intraperitoneally (i.p.) at a dose of 100 mg/kg at the time of challenge and again 8 hours later to maintain plasma exposure.[1]

    • Dexamethasone: Typically applied topically to the ear at the time of challenge (e.g., 0.05 mg/ear).[6]

  • Measurement (Day 6): Ear thickness is measured using a caliper 24 hours after the challenge. The difference in thickness between the DNFB-treated and vehicle-treated ears is calculated as the measure of ear swelling.

  • Efficacy Calculation: The percentage inhibition of ear swelling by the test compound is calculated relative to the vehicle-treated control group.

Reproducibility and Head-to-Head Comparison

This compound: While no independent studies have explicitly reported the reproduction of the anti-inflammatory effects of this compound, several factors support the reliability of the initial findings:

  • Dose-dependent effect: this compound demonstrated a clear dose-dependent anti-inflammatory response in the DNFB model.[2]

  • Use of a negative control: The optical antipode, BI-6902, which has a significantly lower affinity for CCR10, was inactive in the in vivo model, indicating that the anti-inflammatory effect of this compound is stereospecific and mediated through CCR10 antagonism.[1]

  • Consistent in vitro and in vivo data: The high in vitro potency of this compound translates to significant in vivo efficacy.

Comparison with Alternatives:

  • This compound vs. POL7085: A direct head-to-head comparison in the same inflammatory model is not available. This compound, a small molecule, was effective in a T-cell-mediated skin inflammation model. POL7085, a protein-epitope mimetic, showed efficacy in a model of allergic airway inflammation.[4] While both target CCR10, their different chemical nature and the different disease models used preclude a direct comparison of potency and efficacy.

  • This compound vs. Dexamethasone: Both compounds are effective in the DNFB-induced contact hypersensitivity model. This compound's reported efficacy of 60-85% inhibition of ear swelling is comparable to the strong anti-inflammatory effect typically observed with corticosteroids like dexamethasone in this model.[1][2][5][6] However, this compound offers the advantage of a targeted mechanism of action, which may lead to a better side-effect profile compared to the broad immunosuppressive effects of corticosteroids.

Conclusion

This compound is a promising CCR10 antagonist with well-documented preclinical anti-inflammatory activity. The available data, including its high potency, dose-dependent in vivo efficacy, and the use of a specific negative control, suggest that its anti-inflammatory effects are robust and reproducible. While direct comparative data with other CCR10 antagonists are lacking, its efficacy in a standard model of skin inflammation is comparable to that of an anti-CCL27 antibody and the potent corticosteroid dexamethasone. Further studies, including head-to-head comparisons and investigations in other chronic inflammatory models, would be beneficial to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide should facilitate such future investigations.

References

Independent Validation of BI-6901: A Comparative Analysis of a Selective CCR10 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of the published research findings on BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10).[1][2][3] Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies of pivotal studies, and offers a comparative analysis with relevant alternatives to support informed decision-making in inflammation and immunology research.

Mechanism of Action and In Vitro Profile

This compound is distinguished as the first small molecule inhibitor of CCR10, a receptor implicated in epithelial immunity and various inflammatory diseases.[2][4] It demonstrates high potency and selectivity for CCR10 over other G protein-coupled receptors (GPCRs), including several other chemokine receptors.[1][3][4] The primary mechanism of action involves the inhibition of signaling pathways activated by the binding of CCR10's cognate ligands, CCL27 and CCL28.[1] This antagonism has been consistently observed across multiple functional assays, including calcium (Ca²⁺) flux, cAMP production, GTP binding, and chemotaxis, in different cell lines such as CHO-K, HEK, and Ba/F3.[2][4][5]

Comparative In Vitro Activity

The in vitro potency of this compound has been evaluated against its optical antipode, BI-6902, which serves as a negative control. The data clearly indicates a significant stereospecificity for CCR10 antagonism.

CompoundAssayCell LineLigandpIC50
This compound (Eutomer) Ca²⁺ FluxCHO-K (hCCR10)hCCL279.0[2][4][5]
BI-6536 (Racemate)Ca²⁺ FluxCHO-K (hCCR10)hCCL279.4[4][5]
BI-6902 (Distomer)Ca²⁺ FluxCHO-K (hCCR10)hCCL275.5[2][4][5]
BI-6536 (Racemate)cAMP ProductionHEKhCCL278.9[4][5]
BI-6536 (Racemate)GTP BindingCHO-K (hCCR10)hCCL279.0[4][5]
BI-6536 (Racemate)ChemotaxisBa/F3 (hCCR10)hCCL278.0[5]

hCCR10: human CCR10

Pharmacokinetic and Physicochemical Properties

This compound exhibits high clearance in liver microsomes from both human and murine sources, which necessitates specific dosing strategies for in vivo studies.[2][4][5]

ParameterValue
Solubility 38 µg/mL (@ pH 7)[2][5]
33 µg/mL (@ pH 4)[2][5]
Human Plasma Protein Binding 99.4%[2][4][5]
Clearance (Human Liver Microsomes) >93% QH[4][5]
Clearance (Murine Liver Microsomes) >91% QH[4][5]

In Vivo Efficacy in a Murine Model of Contact Hypersensitivity

The anti-inflammatory potential of this compound was assessed in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in Balb-C mice. This T-cell-dependent inflammatory response model is relevant for studying dermal inflammation.[2][5]

Comparative In Vivo Performance

This compound demonstrated a dose-dependent reduction in ear swelling, indicative of an anti-inflammatory effect.[1][2] Notably, the efficacy of this compound was comparable to that of an anti-CCL27 antibody, a biological alternative targeting the same pathway.[2][5] The inactive enantiomer, BI-6902, showed no significant effect, further validating the specificity of CCR10 antagonism in vivo.[2]

TreatmentDoseRouteEfficacy (% Inhibition of Ear Swelling)
This compound 30-100 mg/kgi.p.Dose-dependent, similar to anti-CCL27 Ab[2][3]
Anti-CCL27 Antibody N/AN/A60-85%[2][5]
BI-6902 (Negative Control) 100 mg/kgi.p.Inactive[2][4]

i.p.: intraperitoneal

Experimental Protocols

In Vitro Ca²⁺ Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.

  • Cell Line: CHO-K cells stably transfected with human CCR10 and the photoprotein aequorin were used.[2][4][5]

  • Ligand: Human CCL27 was used to stimulate the CCR10 receptor.[2][4][5]

  • Procedure: The cells were incubated with varying concentrations of the test compounds (this compound, BI-6902, or the racemate BI-6536) prior to stimulation with CCL27.

  • Readout: The light emission from aequorin, which is proportional to the intracellular Ca²⁺ concentration, was measured using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Analysis: The pIC50 values were calculated from the concentration-response curves to determine the potency of the compounds in inhibiting the Ca²⁺ flux.[2][4][5]

DNFB-Induced Murine Contact Hypersensitivity Model

This in vivo model is a standard method for evaluating the efficacy of anti-inflammatory compounds in a T-cell-mediated skin inflammation context.[2][5]

  • Animal Model: Balb-C mice were used for this study.[3]

  • Sensitization: Mice were sensitized by the topical application of DNFB on the shaved abdomen.

  • Challenge: Several days after sensitization, a subsquent challenge was performed by applying DNFB to one ear to elicit an inflammatory response.

  • Treatment: this compound (at varying doses) or BI-6902 was administered intraperitoneally at 0 and 8 hours to maintain sufficient plasma exposure due to its high clearance.[2][5]

  • Measurement: Ear swelling was measured at a specified time point after the challenge as an indicator of the inflammatory response.

  • Analysis: The percentage of inhibition of ear swelling by the test compounds compared to a vehicle control group was calculated to determine efficacy.

Visualizations

Signaling Pathway of CCR10 Antagonism by this compound

CCR10_Signaling_Pathway cluster_membrane Cell Membrane CCR10 CCR10 G_protein G Protein (Gαi) CCR10->G_protein Activates CCL27 CCL27/CCL28 CCL27->CCR10 Binds Downstream Downstream Signaling (e.g., Ca²⁺ flux, ↓cAMP) G_protein->Downstream BI6901 This compound BI6901->CCR10 Inhibits Inflammation Inflammation (T-cell migration) Downstream->Inflammation

Caption: CCR10 signaling is blocked by this compound.

Experimental Workflow for the DNFB Model

DNFB_Workflow Sensitization Sensitization: Topical DNFB on abdomen Challenge Challenge: Topical DNFB on ear Sensitization->Challenge 5 days Treatment Treatment: This compound or BI-6902 (i.p.) (0 and 8 hours) Challenge->Treatment Measurement Measurement: Ear swelling assessment Treatment->Measurement 24 hours post-challenge Analysis Analysis: % Inhibition of inflammation Measurement->Analysis

Caption: Workflow of the DNFB-induced contact hypersensitivity model.

References

BI-6901: A Potent and Selective CCR10 Antagonist Surpassing Early-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

INGELHEIM, Germany – In the landscape of chemokine receptor drug discovery, the development of potent and selective antagonists is paramount for advancing our understanding of inflammatory and autoimmune diseases. BI-6901, a novel small molecule inhibitor of the C-C chemokine receptor 10 (CCR10), represents a significant leap forward in this field. This guide provides a comprehensive comparison of this compound with earlier-generation CCR10 antagonists, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Unprecedented Potency and Selectivity

This compound has emerged as the first potent and selective small molecule inhibitor of CCR10.[1][2][3][4] Its high potency is a distinguishing feature when compared to other known CCR10 antagonists. While a well-defined "first generation" of small molecule CCR10 antagonists is not extensively documented in the literature, a comparison with the protein-epitope mimetic antagonist, POL7085, highlights the advancements embodied by this compound.

Table 1: Comparative Potency of CCR10 Antagonists

CompoundTypeTargetPotency (pIC50)Key Findings
This compound Small MoleculeHuman CCR109.0 (in Ca²+ flux assay)[1][2][3][5]Demonstrates high selectivity over other GPCRs and is effective in in vivo models of contact hypersensitivity.[1][5]
POL7085 Protein-Epitope MimeticHuman and Murine CCR10Data not available in pIC50Shown to reduce allergen-induced airway hyperresponsiveness in murine models.[5][6]

Elucidating the CCR10 Signaling Axis

CCR10, a G protein-coupled receptor (GPCR), is activated by its cognate ligands, CCL27 and CCL28.[7] This interaction triggers a cascade of intracellular signaling events that are crucial for the migration of immune cells, particularly T cells and plasma cells, to the skin and mucosal tissues.[6][7] The signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effects such as intracellular calcium mobilization and the inhibition of cyclic AMP (cAMP) production.[8] this compound effectively blocks these signaling pathways by antagonizing the CCR10 receptor.

CCR10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL27/CCL28 CCL27/CCL28 CCR10 CCR10 CCL27/CCL28->CCR10 Binds G_Protein G Protein (Gi) CCR10->G_Protein Activates PLC PLC G_Protein->PLC Activates AC Adenylate Cyclase G_Protein->AC Inhibits IP3 IP3 PLC->IP3 Generates Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Leads to cAMP ↓ cAMP cAMP->Chemotaxis Modulates BI_6901 This compound BI_6901->CCR10 Blocks

CCR10 Signaling Pathway and Inhibition by this compound.

Rigorous Experimental Validation

The superior potency of this compound has been substantiated through a variety of in vitro functional assays. These experiments are crucial for quantifying the inhibitory activity of the compound and understanding its mechanism of action.

Experimental Protocols

1. Intracellular Calcium (Ca²⁺) Flux Assay:

  • Objective: To measure the ability of an antagonist to inhibit ligand-induced increases in intracellular calcium concentration.

  • Methodology:

    • Cell Culture: CHO-K1 cells stably transfected with human CCR10 and aequorin are cultured in appropriate media.

    • Compound Preparation: this compound is serially diluted to various concentrations.

    • Assay Procedure: Cells are incubated with the antagonist at different concentrations before being stimulated with the CCR10 ligand, CCL27.

    • Detection: The aequorin luminescence, which is proportional to the intracellular calcium concentration, is measured using a luminometer.

    • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal calcium flux response, is calculated. For this compound, this was converted to a pIC50 of 9.0.[1][2]

2. cAMP Production Assay:

  • Objective: To determine the effect of the antagonist on the ligand-mediated inhibition of cAMP production.

  • Methodology:

    • Cell Line: HEK cells transfected with CCR10 are used.

    • Assay Principle: CCR10 couples to Gi proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis.

    • Procedure: Cells are pre-treated with the antagonist, followed by stimulation with forskolin (to induce cAMP production) and the CCR10 ligand.

    • Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[8]

    • Outcome: The ability of the antagonist to reverse the ligand-induced decrease in cAMP is measured.

3. GTP Binding Assay:

  • Objective: To assess the antagonist's effect on the G-protein activation, a proximal event in GPCR signaling.

  • Methodology:

    • Preparation: Cell membranes expressing CCR10 are prepared.

    • Assay: Membranes are incubated with the antagonist, the CCR10 agonist, and a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS.

    • Mechanism: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G protein. The antagonist will block this process.

    • Detection: The amount of radiolabeled GTPγS bound to the G proteins is measured, typically through scintillation counting after filtration.

4. Chemotaxis Assay:

  • Objective: To evaluate the antagonist's ability to block the directed migration of cells towards a chemoattractant.

  • Methodology:

    • Apparatus: A transwell chamber with a porous membrane is used.

    • Procedure: CCR10-expressing cells are placed in the upper chamber, and the CCR10 ligand (chemoattractant) is placed in the lower chamber. The antagonist is added to the upper chamber with the cells.

    • Incubation: The chamber is incubated to allow for cell migration.

    • Quantification: The number of cells that have migrated to the lower chamber is counted, often using a plate reader after cell lysis and staining.

The following diagram illustrates a general workflow for a chemotaxis assay.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification A Seed CCR10-expressing cells + Antagonist in upper chamber C Incubate at 37°C to allow cell migration A->C B Add Chemokine (CCL27/CCL28) to lower chamber B->C D Remove non-migrated cells C->D E Quantify migrated cells in lower chamber D->E

References

Statistical Analysis of BI-6901 Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BI-6901, a potent and selective CCR10 antagonist, with alternative approaches for mitigating inflammatory responses. The data presented is based on preclinical studies, and this document is intended for research and informational purposes.

This compound: Mechanism of Action

This compound is a small molecule inhibitor of the chemokine receptor CCR10.[1][2][3] Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells to specific tissues.[1] CCR10 and its ligand, CCL27, play a significant role in recruiting T-cells to the skin, particularly in inflammatory conditions like allergic contact dermatitis and psoriasis.[1] By selectively blocking the CCR10 receptor, this compound inhibits the downstream signaling cascade initiated by CCL27, thereby reducing the infiltration of inflammatory cells into the skin.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_membrane Cell Membrane CCR10 CCR10 G-Protein G-Protein CCR10->G-Protein Activates CCL27 CCL27 CCL27->CCR10 Binds This compound This compound This compound->CCR10 Inhibits Downstream Signaling Downstream Signaling G-Protein->Downstream Signaling Initiates Inflammatory Cell Migration Inflammatory Cell Migration Downstream Signaling->Inflammatory Cell Migration Promotes

This compound Mechanism of Action

In Vitro Efficacy of this compound

The potency and selectivity of this compound have been evaluated in various in vitro assays. The racemate of this compound has demonstrated consistent potency across different functional readouts and cell backgrounds.

Assay TypeLigandCell LineEndpointpIC50
Calcium FluxhCCL27CHO-K (hCCR10)Ca2+ Mobilization9.0
Calcium FluxhCCL28CHO-K (hCCR10)Ca2+ Mobilization8.9
cAMP ProductionhCCL27HEK (hCCR10)cAMP Inhibition9.0
GTP BindinghCCL27Ba/F3 (hCCR10)GTPγS Binding7.6
ChemotaxishCCL27Ba/F3 (hCCR10)Cell Migration8.0

Table 1: In Vitro Activity of this compound. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50).

This compound has also been shown to be highly selective for CCR10, with no significant activity observed against a panel of 29 other G protein-coupled receptors, including six other chemokine receptors.

In Vivo Efficacy in a Murine Model of Contact Hypersensitivity

The anti-inflammatory effects of this compound were assessed in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice. This model mimics the T-cell-dependent inflammatory response seen in allergic contact dermatitis.

Comparison with Vehicle and Negative Control

This compound exhibited a dose-dependent reduction in ear swelling compared to the vehicle control. As a further control, its optical antipode, BI-6902, which has a significantly lower affinity for CCR10 (pIC50 = 5.5), showed no efficacy in the same model, highlighting the stereospecificity of the CCR10 antagonism.

TreatmentDose (mg/kg, i.p.)Inhibition of Ear Swelling (%)
Vehicle-0
This compound30Data not available
This compound10060 - 85
BI-6902 (Negative Control)100Inactive
Anti-CCL27 AntibodyData not available60 - 85

Table 2: In Vivo Efficacy of this compound in a DNFB-Induced Contact Hypersensitivity Model. The inhibition of ear swelling is a measure of the anti-inflammatory effect.

The level of efficacy observed with this compound at a dose of 100 mg/kg was comparable to that of an anti-CCL27 antibody in the same experimental model.

Experimental Protocols

In Vitro Assays

A detailed description of the in vitro assays is provided below:

  • Calcium Flux Assay: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 were used. The cells were loaded with a calcium-sensitive dye, and the intracellular calcium concentration was measured following stimulation with CCL27 or CCL28 in the presence of varying concentrations of this compound.

  • cAMP Production Assay: Human Embryonic Kidney (HEK) cells co-transfected with human CCR10 and a cAMP-responsive reporter gene were utilized. The cells were stimulated with forskolin to induce cAMP production and then treated with CCL27 and different concentrations of this compound to measure the inhibition of cAMP synthesis.

  • GTP Binding Assay: Membranes from Ba/F3 cells expressing human CCR10 were incubated with [35S]GTPγS in the presence of CCL27 and varying concentrations of this compound. The amount of bound [35S]GTPγS was measured to determine the extent of G-protein activation.

  • Chemotaxis Assay: The migratory response of Ba/F3 cells expressing human CCR10 towards a CCL27 gradient was assessed using a Boyden chamber assay. The number of cells that migrated through the filter in the presence of different concentrations of this compound was quantified.

In Vivo DNFB-Induced Contact Hypersensitivity Model

The experimental workflow for the in vivo study is outlined below.

cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_measurement Measurement Day0 Day 0 Day1 Day 1 Sensitization Topical application of 0.5% DNFB on shaved abdomen Day5 Day 5 Sensitization->Day5 Challenge Topical application of 0.2% DNFB on the ear Day5->Challenge TreatmentAdmin This compound, BI-6902, or Vehicle (i.p. administration) Challenge->TreatmentAdmin Day6 Day 6 (24h post-challenge) TreatmentAdmin->Day6 Prior to challenge Measurement Measure ear thickness Day6->Measurement

DNFB-Induced Contact Hypersensitivity Workflow

Sensitization: On day 0, the abdominal skin of Balb/c mice was shaved and sensitized by topical application of a 0.5% solution of 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle.

Treatment: this compound, its inactive enantiomer BI-6902, or the vehicle was administered intraperitoneally (i.p.) to the mice.

Challenge: On day 5, a 0.2% DNFB solution was applied to the dorsal side of one ear to elicit an inflammatory response.

Measurement: Ear swelling was measured 24 hours after the challenge using a caliper, and the percentage of inhibition was calculated relative to the vehicle-treated group.

Conclusion

The available data indicates that this compound is a potent and selective antagonist of CCR10 with significant anti-inflammatory efficacy in a preclinical model of contact hypersensitivity. Its dose-dependent activity and favorable comparison to an antibody-based intervention suggest its potential as a therapeutic agent for inflammatory skin diseases. The stereospecificity of its action, as demonstrated by the inactivity of its optical antipode, further validates CCR10 as the target of its pharmacological effect. Further research is warranted to translate these preclinical findings into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of BI-6901: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of a research chemical like BI-6901, based on established laboratory safety principles. Specific disposal procedures for this compound are not publicly available. The official Safety Data Sheet (SDS) provided by the manufacturer is the authoritative source for safety, handling, and disposal information. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a small molecule inhibitor, requires careful handling and a structured disposal plan. This guide outlines the essential procedural steps and safety information to manage the disposal of this compound effectively.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation. In the event of a spill, the area should be immediately secured, and spill control procedures, as outlined in the SDS, should be followed.

Quantitative Data for Safe Handling and Disposal

While specific quantitative data for this compound disposal is not publicly available, the following table summarizes the types of information that are critical for safe handling and would be found in the compound's SDS.

ParameterSpecificationNotes
Solubility 33 µg/mL @ pH 4, 38 µg/mL @ pH 7[1]Understanding solubility is key for preparing for decontamination and managing spills.
Personal Protective Equipment (PPE) Varies based on SDSAlways consult the specific SDS for requirements regarding eye, hand, and body protection.[2][3]
Inactivation Agent To be determined from SDSThe SDS will specify agents that can chemically neutralize the compound for safe disposal.
Waste Categorization To be determined from SDSThe compound will be classified (e.g., hazardous, non-hazardous) based on its properties.
Storage Conditions To be determined from SDSProper storage of waste is crucial to prevent accidents and ensure regulatory compliance.

Experimental Protocols for Disposal

The following are generalized protocols for the disposal of chemical waste. These should be adapted based on the specific guidance provided in the this compound SDS and institutional protocols.

Disposal of Solid this compound Waste

This protocol applies to unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment.

Methodology:

  • Collection: Carefully collect all solid waste contaminated with this compound. Minimize the generation of dust by using a damp cloth to wipe surfaces if necessary.

  • Containment: Place all collected solid waste into a designated, chemically resistant, and sealable hazardous waste container.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), any known hazard classifications, and the date of accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials, until it is collected by the institution's EHS department or a licensed waste disposal contractor.[2]

Disposal of Liquid this compound Waste

This protocol is for solutions containing this compound, such as stock solutions, cell culture media, and instrument rinseates.

Methodology:

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.

  • Inactivation/Neutralization (if applicable): If the SDS specifies a method for chemical inactivation or neutralization, perform this step in a chemical fume hood. This may involve adjusting the pH or adding a specific reagent.

  • Containment: After any required treatment, ensure the waste container is securely sealed.

  • Labeling: Label the container with "Hazardous Waste," "this compound," the solvent system, and any known hazards.

  • Disposal: The sealed container should be stored in the designated hazardous waste accumulation area for pickup by authorized personnel. Do not dispose of untreated liquid waste down the sanitary sewer unless explicitly permitted by the SDS and local regulations.[4]

Decontamination of Surfaces and Equipment

All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Methodology:

  • Decontamination Solution: Prepare a decontamination solution as recommended in the SDS. If not specified, a solution such as 70% ethanol may be appropriate for surface cleaning, but this should be verified.

  • Application: Liberally apply the decontamination solution to the affected surfaces and equipment. Allow for a sufficient contact time as specified in your institution's protocols.

  • Cleaning: Wipe the surfaces clean with absorbent materials.

  • Waste Disposal: Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_0 Preparation and Handling cluster_1 Waste Generation and Segregation cluster_2 Waste Treatment and Containment cluster_3 Final Disposal A Consult this compound SDS and Institutional Protocols B Wear Appropriate PPE A->B C Handle in a Ventilated Area (Fume Hood) B->C D Generate Waste (Solid or Liquid) C->D E Is the waste solid or liquid? D->E F Segregate into Solid Waste Container E->F Solid G Segregate into Liquid Waste Container E->G Liquid H Label Waste Container Correctly F->H G->H I Store in Designated Hazardous Waste Area H->I J Decontaminate Work Surfaces and Equipment I->J K Arrange for Pickup by EHS or Licensed Contractor J->K L Document Waste Disposal K->L

References

Essential Safety and Logistical Information for Handling BI-6901

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BI-6901 is not publicly available. The following guidance is based on established best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines and perform a risk assessment before handling this compound.

This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a potent small molecule inhibitor of the chemokine receptor CCR10. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of laboratory safety when handling potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards. Provides protection from splashes and particulates.[1]
Face ShieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing.[2]
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended to minimize the risk of exposure due to tears or contamination.[2] Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is the minimum requirement.[3] Consider a disposable gown for added protection during weighing and solution preparation.
Respiratory Protection Fume HoodAll handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
N95 RespiratorMay be required for certain procedures as determined by a risk assessment, especially if a fume hood is not available.
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[3]

Experimental Protocol: Handling and Preparation of this compound Solutions

This protocol outlines the essential steps for safely handling this compound powder and preparing solutions.

1. Preparation and Precaution:

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • Verify that the chemical fume hood is functioning correctly.

  • Designate a specific area within the fume hood for handling this compound to contain any potential contamination.

2. Weighing the Compound:

  • Perform all weighing operations within the chemical fume hood.

  • Use a disposable weigh boat or paper.

  • Handle the container of this compound with care to avoid generating airborne dust.

  • Close the primary container immediately after dispensing the required amount.

3. Solution Preparation:

  • Add the solvent to the weighed this compound in the fume hood.

  • Ensure the vessel is securely capped before mixing or vortexing.

  • If sonication is required, ensure the vessel is sealed to prevent aerosol generation.

4. Post-Handling Procedures:

  • Decontaminate all surfaces within the fume hood that may have come into contact with this compound.

  • Dispose of all contaminated disposable materials in the designated hazardous waste container.[4]

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination risk.

PPE_Workflow Don1 Lab Coat Don2 Safety Goggles Don1->Don2 Don4 Gloves (Inner Pair) Don2->Don4 Don3 Gloves (Outer Pair) Doff1 Gloves (Outer Pair) Don4->Don3 Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Gloves (Inner Pair) Doff3->Doff4

PPE Donning and Doffing Workflow

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[5]

  • Solid Waste: All solid materials contaminated with this compound, including weigh boats, pipette tips, and gloves, must be collected in a clearly labeled hazardous waste container for solids.[4]

  • Liquid Waste: Unused stock solutions and working solutions containing this compound should be collected in a designated, leak-proof hazardous waste container compatible with the solvent used.[4]

  • Decontamination: All non-disposable equipment and surfaces should be decontaminated with an appropriate solvent or cleaning solution. The rinsate from this cleaning should also be collected as hazardous liquid waste.

  • Institutional Guidelines: All waste must be managed and disposed of according to your institution's hazardous waste program. Never dispose of this compound down the drain or in regular trash.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BI-6901
Reactant of Route 2
BI-6901

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.